molecular formula C18H21NaO5S B10779370 Estrone-3-sulfate Sodium

Estrone-3-sulfate Sodium

Cat. No.: B10779370
M. Wt: 372.4 g/mol
InChI Key: VUCAHVBMSFIGAI-TWCWWGPMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance as an Endogenous Steroid and Estrogen Conjugate

Estrone-3-sulfate is classified as an estrogen conjugate. Conjugation is a biochemical process that attaches a chemical group to a molecule, in this case, a sulfate (B86663) group to estrone (B1671321) at the 3-position. This sulfation is catalyzed by enzymes known as sulfotransferases (SULTs), primarily SULT1E1. nih.govfrontiersin.org

The addition of the sulfate group dramatically increases the water solubility of estrone, transforming the lipophilic steroid into a hydrophilic molecule. wikipedia.org This change in polarity prevents it from freely diffusing across cell membranes. While this renders E1S itself biologically inactive, as it cannot bind to and activate estrogen receptors (ERs) within cells, it facilitates its transport in the bloodstream. wikipedia.orgbiocompare.com

The significance of E1S as an endogenous steroid lies in its function as a large, stable reservoir of estrogen. Its long half-life in circulation, compared to unconjugated estrogens, ensures a continuous supply of precursor for the local production of active estrogens in various tissues. nih.gov

Role as a Circulating Estrogen Metabolite and Precursor

Estrone-3-sulfate is a major metabolite of estradiol (B170435) and estrone. nih.gov After their synthesis, primarily in the ovaries, placenta, and adipose tissue, estrogens undergo metabolism, a significant part of which involves sulfation to form E1S. nih.govtargetmol.com This sulfated form then enters the circulation.

The crucial role of E1S is that of a precursor. Although inactive, it can be readily converted back into its active form. This process, known as desulfation, is catalyzed by the enzyme steroid sulfatase (STS), which is present in various tissues. wikipedia.orgnih.govbioscientifica.com Once inside a target cell, STS cleaves the sulfate group from E1S, regenerating estrone (E1). wikipedia.orgnih.gov

This newly formed estrone can then be further converted by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) into the most potent estrogen, estradiol (E2). wikipedia.orgplos.org This locally produced estradiol can then bind to estrogen receptors, initiating a cascade of cellular events. This "sulfatase pathway" is a critical mechanism for regulating estrogenic activity at the tissue level, particularly in postmenopausal women where ovarian estrogen production has ceased. nih.govplos.org In these women, circulating E1S becomes the primary source for estrogen production in peripheral tissues. plos.org

The uptake of the hydrophilic E1S into cells is not a passive process. It is mediated by specific transporter proteins, primarily from the organic anion-transporting polypeptide (OATP) family and the sodium-dependent organic anion transporter (SOAT). wikipedia.orgfrontiersin.orgnih.gov The expression of these transporters in different tissues contributes to the tissue-specific regulation of estrogen action.

Research Findings on the Role of Estrone-3-Sulfate as a Precursor:

FindingSignificanceReference
E1S is the most abundant circulating estrogen.Serves as a large, stable reservoir for active estrogens. medkoo.comarborassays.com
E1S is converted to estrone by steroid sulfatase (STS).This is the first step in the local production of active estrogens from the circulating reservoir. wikipedia.orgnih.govbioscientifica.com
Estrone can be further converted to estradiol by 17β-HSD.This leads to the formation of the most potent estrogen at the tissue level. wikipedia.orgplos.org
The sulfatase pathway is crucial in postmenopausal women.E1S is the main source of estrogens after menopause. nih.govplos.org
OATPs and SOAT mediate the cellular uptake of E1S.This transport is a key regulatory step in tissue-specific estrogen action. wikipedia.orgfrontiersin.orgnih.gov

Classification within Sulfated Steroids

Estrone-3-sulfate belongs to a broader class of compounds known as sulfated steroids. wikipedia.org This group includes a variety of steroids that have undergone sulfation, a key modification that alters their solubility and biological activity. oup.com

Sulfated steroids are endogenous sulfate esters of steroids, formed by the action of steroid sulfotransferases. wikipedia.org Other prominent members of this class include dehydroepiandrosterone (B1670201) sulfate (DHEAS), pregnenolone (B344588) sulfate, and cholesterol sulfate. wikipedia.org

Like E1S, these sulfated steroids are generally considered hormonally inert and act as circulating reservoirs for their unconjugated, active counterparts. wikipedia.org The balance between sulfation by SULTs and desulfation by STS is a critical regulatory mechanism for controlling the levels of active steroid hormones in various tissues. portlandpress.comnih.gov This dynamic interplay is essential for normal endocrine function, and its dysregulation has been implicated in various pathological conditions. oup.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NaO5S

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14?,15?,16?,18-;/m0./s1

InChI Key

VUCAHVBMSFIGAI-TWCWWGPMSA-M

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Estrone 3 Sulfate Sodium

The biosynthesis of estrone-3-sulfate is a critical step in regulating the levels of active estrogens in the body. This process primarily involves the enzymatic sulfation of estrone (B1671321).

Enzymatic Sulfation of Estrone

The conversion of estrone to estrone-3-sulfate is catalyzed by a group of enzymes known as sulfotransferases (SULTs). wikipedia.org This reaction adds a sulfo group to the estrone molecule, rendering it more water-soluble and generally biologically inactive until the sulfate (B86663) group is removed. nih.govresearchgate.net

Two key enzymes are primarily responsible for the sulfation of estrogens: SULT1A1 and SULT1E1. wikipedia.org SULT1E1, also known as estrogen sulfotransferase, exhibits a high affinity for estrogens and is considered a key enzyme in regulating estrogen homeostasis. nih.govgenecards.org It efficiently catalyzes the sulfation of both estrone and estradiol (B170435). wikipedia.orgnih.gov While SULT1A1 can also sulfate estrogens, its affinity for these substrates is significantly lower than that of SULT1E1. nih.gov The expression of these enzymes varies across different tissues, influencing local estrogen activity. For instance, in the liver, SULT1A1 is more abundant, whereas SULT1E1 is the predominant form in the lung. nih.gov

The sulfation reaction requires a universal sulfate donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). taylorandfrancis.com Sulfotransferases like SULT1E1 catalyze the transfer of the sulfonate group from PAPS to the hydroxyl group of estrone, forming estrone-3-sulfate and adenosine (B11128) 3',5'-bisphosphate. wikipedia.orgnih.gov The availability of PAPS is a rate-limiting factor for sulfation reactions. taylorandfrancis.com PAPS is synthesized in a two-step process catalyzed by PAPS synthases. These enzymes first convert ATP and inorganic sulfate to adenosine 5'-phosphosulfate (APS), which is then phosphorylated to form PAPS. sigmaaldrich.com

Desulfation and Interconversion Pathways

Estrone-3-sulfate is not merely an excretory product; it serves as a circulating reservoir that can be converted back to active estrogens in various tissues. nih.govdrugbank.com This process involves desulfation and subsequent enzymatic conversions.

Steroid Sulfatase (STS)-Mediated Hydrolysis to Estrone

The primary enzyme responsible for the desulfation of estrone-3-sulfate is steroid sulfatase (STS). benthamdirect.comnih.gov This enzyme hydrolyzes the sulfate ester bond, converting estrone-3-sulfate back to estrone. benthamdirect.combioscientifica.com STS is a membrane-bound enzyme located in the endoplasmic reticulum and is widely expressed in various tissues. bioscientifica.com The activity of STS is crucial for the local production of active estrogens from the circulating pool of estrone-3-sulfate, particularly in postmenopausal women where it contributes significantly to estrogen levels in tissues like the breast. benthamdirect.comnih.gov

Conversion to Estradiol via 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

Once estrone is regenerated from estrone-3-sulfate, it can be converted to the more potent estrogen, estradiol. nih.gov This conversion is catalyzed by a family of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.govwikipedia.org These enzymes facilitate the reduction of the 17-keto group of estrone to a 17β-hydroxyl group, forming estradiol. wikipedia.orgbioscientifica.com Several types of 17β-HSDs exist, with varying substrate specificities and tissue distributions. researchgate.net For example, 17β-HSD type 1 is highly efficient in converting estrone to estradiol and is expressed in tissues like the ovary and placenta. bioscientifica.comoncotarget.com

Estrone-3-sulfate Sodium as a Bioactive Steroid Reservoir

The reversible nature of sulfation and desulfation, coupled with the interconversion between estrone and estradiol, establishes estrone-3-sulfate as a significant and long-lived circulating reservoir of bioactive estrogens. nih.govwikipedia.org Its high concentration in the bloodstream compared to unconjugated estrogens allows for a sustained supply of precursors for local estrogen synthesis in various target tissues. nih.govdrugbank.comimmunotech.cz This reservoir function is particularly important in conditions of low gonadal estrogen production, such as in postmenopausal women. drugbank.comimmunotech.cz The uptake of estrone-3-sulfate into cells is facilitated by organic anion-transporting polypeptides (OATPs). nih.govcaymanchem.com

Metabolic Equilibrium and Regulation in Various Tissues

This compound, a salt of estrone sulfate, is a pivotal intermediate in estrogen metabolism. While biologically inactive itself, it serves as a significant circulating reservoir for the formation of more potent estrogens. drugbank.comnih.govimmunotech.cz The metabolic equilibrium between estrone-3-sulfate and its unconjugated, active forms is tightly regulated in a tissue-specific manner, primarily through the interplay of two key enzymes: steroid sulfatase (STS) and estrogen sulfotransferase (SULT). nih.govwikipedia.orgnih.gov

The balance between the activities of these enzymes is crucial for maintaining appropriate levels of active estrogens in different tissues, thereby protecting them from excessive estrogenic stimulation. nih.gov This intricate regulation underscores the importance of local estrogen metabolism in both normal physiological processes and the development of hormone-dependent conditions.

The "Sulfatase Pathway"

The conversion of inactive estrone sulfate to biologically active estrogens occurs via the "sulfatase pathway". nih.gov This process begins with the uptake of circulating estrone-3-sulfate into cells by organic anion transporting polypeptides (OATPs). nih.govwikipedia.orgnih.gov Once inside the cell, steroid sulfatase (STS) hydrolyzes the sulfate group from estrone sulfate, converting it to estrone. nih.govnih.govfrontiersin.org Estrone can then be further metabolized to the most potent estrogen, 17β-estradiol, by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov

This pathway is particularly significant in postmenopausal women, where the ovaries no longer produce significant amounts of estradiol. immunotech.cz In these individuals, the peripheral conversion of adrenal androgens and the hydrolysis of estrone sulfate become the primary sources of estrogens. nih.govimmunotech.cz

Enzymatic Regulation

The metabolic fate of estrone-3-sulfate is determined by the relative activities of steroid sulfatase and estrogen sulfotransferase in a given tissue. nih.govwikipedia.org

Steroid Sulfatase (STS): This enzyme is responsible for the hydrolysis of estrone sulfate to estrone, thereby increasing the local concentration of active estrogens. nih.govnih.gov Elevated STS activity is observed in certain hormone-dependent tissues and cancers, leading to increased local estrogen production. nih.govglowm.com

Estrogen Sulfotransferase (SULT): Conversely, SULTs, particularly SULT1E1, catalyze the sulfation of estrone to form estrone sulfate. nih.gov This reaction inactivates estrone and facilitates its elimination or storage. nih.govhmdb.ca The necessary sulfuryl group donor for this reaction is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov

The dynamic equilibrium maintained by STS and SULT ensures that tissues can respond to the body's changing hormonal needs while also being protected from the potentially harmful effects of excessive estrogen exposure. nih.gov

Tissue-Specific Metabolism

The metabolism of estrone-3-sulfate varies significantly among different tissues, reflecting their unique physiological roles and sensitivities to estrogens.

Liver: The liver is a primary site of estrogen metabolism, where both sulfation and desulfation occur. drugbank.comnih.gov It plays a central role in the enterohepatic recirculation of estrogens, a process involving conjugation in the liver, biliary secretion, intestinal hydrolysis, and reabsorption. drugbank.comnih.gov

Breast Tissue: Normal breast tissue has the capacity to convert estrone sulfate into the biologically active 17β-estradiol. nih.gov This local production of estrogens may be important for maintaining breast tissue health, especially when circulating estradiol levels are low. nih.gov The balance between STS and SULT activity is critical; in normal breast tissue, the equilibrium favors the accumulation of inactive estrogen sulfates, whereas in breast carcinoma tissue, STS activity is often elevated, leading to increased local estrogen levels. spandidos-publications.com

Endometrium: The endometrium also exhibits both STS and SULT activity. glowm.com The activity of these enzymes is hormonally regulated, with progesterone (B1679170) stimulating the conversion of estradiol to the less potent estrone and increasing sulfotransferase activity during the luteal phase of the menstrual cycle. glowm.com This leads to a decrease in active estrogens and the formation of estrone sulfate, which is then released back into circulation. glowm.com

Vascular System: The vascular system, including human umbilical vein endothelial cells (HUVECs), can metabolize estrogen sulfates. spandidos-publications.com The balance between STS and EST in these cells influences the local concentration of active estrogens, which can have implications for vascular function. spandidos-publications.com

Placenta: During pregnancy, the placenta is a key site of estrogen synthesis. It takes up estrogen precursors, including those in sulfated forms, from the fetal circulation for the production of estrogens like estriol.

The tissue-specific regulation of estrone-3-sulfate metabolism highlights the complexity of estrogen action and the importance of intracrinology—the local synthesis and action of hormones within the same cell or tissue. nih.gov This localized control allows for precise modulation of estrogenic effects, tailored to the specific needs of different tissues.

Research Findings on Metabolic Regulation

EnzymeActionRegulating FactorEffect on Estrone-3-Sulfate MetabolismTissue/Cell TypeReference
Steroid Sulfatase (STS) Hydrolyzes estrone sulfate to estroneProgesteroneMay be inhibitedBreast Tissue nih.gov
Estrogen Sulfotransferase (SULT) Sulfonates estrone to estrone sulfateProgesteroneActivity increasesEndometrium glowm.com
Steroid Sulfatase (STS) Hydrolyzes estrone sulfate to estroneMelatoninActivity and expression decreaseHUVECs spandidos-publications.com
Estrogen Sulfotransferase (EST) Sulfonates estrogensMelatoninActivity and expression increaseHUVECs spandidos-publications.com
17β-Hydroxysteroid Dehydrogenase Converts estrone to estradiolOral Contraceptives (Progestagen component)Rate of estrone formation is lowerBreast Tissue nih.gov

Molecular Transport Mechanisms and Cellular Uptake

Active Transport by Organic Anion Transporters

The cellular influx of E3S is facilitated by members of the Organic Anion-Transporting Polypeptide (OATP) family, which are part of the solute carrier (SLC) superfamily. plos.orgplos.org These transporters are sodium-independent and handle a wide array of amphipathic organic molecules. plos.orgnih.gov Several OATP isoforms have been identified to transport E3S, playing a crucial role in its tissue-specific uptake. wikipedia.orgfrontiersin.org

OATPs are integral membrane proteins that mediate the transport of a diverse range of endogenous and exogenous compounds, including bile salts, hormones and their conjugates, and various drugs. plos.org The transport of E3S by specific OATP isoforms is a key step in its bioavailability and subsequent conversion to active estrogens within target cells. plos.orgdoi.org

OATP1A2 is expressed in various tissues, including the brain, kidney, and breast cancer cells. researchgate.netmdpi.com It plays a role in the uptake of numerous substances, including E3S. researchgate.net Studies have shown that OATP1A2 expression is significantly higher in hormone-dependent breast cancer cells (MCF-7) compared to hormone-independent ones, suggesting its involvement in supplying E3S for intratumoral estrogen production. plos.org The transport of E3S by OATP1A2 can be influenced by PDZ-domain containing proteins like PDZK1 and NHERF1, which increase transporter function by enhancing its expression at the plasma membrane and increasing its stability. nih.gov This regulation leads to a higher maximal velocity (Vmax) of E3S uptake. nih.gov

Table 1: Kinetic Parameters of OATP1A2-mediated Estrone-3-Sulfate Transport

Cell Line Regulatory Protein Vmax (pmol/µg/4 min) Fold Increase in Vmax Reference
HEK-293 Control 55.5 ± 3.2 - nih.gov
HEK-293 PDZK1 138.9 ± 4.1 ~1.6 nih.gov
HEK-293 NHERF1 181.4 ± 16.7 ~1.8 nih.gov

Primarily located in the basolateral membrane of human hepatocytes, OATP1B1 is a key transporter for the hepatic uptake of various compounds from the blood, including E3S. plos.org It exhibits a high affinity for E3S. uzh.ch The transport mechanism of E3S by OATP1B1 is complex, with evidence suggesting the presence of more than one binding site, leading to biphasic saturation kinetics. plos.org Specific amino acid residues within the transmembrane domains of OATP1B1 are crucial for its transport function. For instance, substituting certain amino acids in transmembrane domain 8 can significantly increase the Michaelis-Menten constant (Km) for E3S, indicating reduced affinity. nih.gov Conversely, replacing transmembrane domain 9 also leads to a notable increase in the Km value for E3S. nih.gov OATP1B1 is considered a high-affinity, low-capacity transporter for E3S. uzh.ch

Table 2: Kinetic Parameters of OATP1B1-mediated Estrone-3-Sulfate Transport

Cell System Km (µM) Vmax Reference
OATP1B1-expressing cells ~3-fold higher affinity than OATP1B3 Similar to OATP1B3 uzh.ch
OATP1B1 wild-type - - nih.gov
OATP1B1 with TM8 substitution 18-fold increase in Km - nih.gov
OATP1B1 with TM9 substitution 7.4-fold increase in Km - nih.gov

Similar to OATP1B1, OATP1B3 is predominantly expressed in the liver and is involved in the hepatic clearance of endogenous and exogenous substances. nih.govnih.gov While their substrate specificities overlap, some compounds are preferentially transported by one over the other. mdpi.com OATP1B3 demonstrates a lower affinity but a higher capacity for E3S transport compared to OATP1B1. uzh.ch The transport activity of OATP1B3 can be stimulated by a lower extracellular pH. mdpi.com In hormone-dependent breast cancer cells (MCF-7), OATP1B3 has been identified as one of the transporters contributing to the uptake of E3S, accounting for a portion of the total uptake. nih.gov

Table 3: Comparative Transport Characteristics of OATP1B1 and OATP1B3 for Estrone-3-Sulfate

Transporter Affinity for E3S Capacity for E3S Reference
OATP1B1 High Low uzh.ch
OATP1B3 Low High uzh.ch

OATP1C1 is notably expressed in the brain and testes and is recognized for its high-affinity transport of thyroid hormones. nih.gov It also transports other substrates, including E3S, although with lower efficiency compared to its primary substrates. nih.gov A distinguishing feature of OATP1C1 is that its transport of E3S is pH-independent, which is contrary to what is observed for some other OATPs. nih.gov This is attributed to the absence of a conserved histidine residue in its third transmembrane domain. nih.gov

OATP2B1 is expressed in a wide range of tissues, including the small intestine, liver, placenta, and breast cancer cells. doi.orgnih.gov In the intestine, it is found on the apical membrane of epithelial cells and is involved in the absorption of its substrates. nih.gov The transport activity of OATP2B1 is pH-sensitive, showing higher activity at a more acidic pH, which is driven by an inwardly directed H+ gradient. nih.govresearchgate.net In estrogen receptor-positive breast cancer cells, OATP2B1-mediated uptake of E3S has been shown to correlate with cell proliferation. nih.gov The transport of E3S by OATP2B1 can be modulated by steroid hormones; for example, progesterone (B1679170) can enhance E3S uptake by decreasing the transporter's Km value. doi.org

Table 4: Kinetic and Regulatory Aspects of OATP2B1-mediated Estrone-3-Sulfate Transport

Cell System Condition Km (µM) Effect Reference
HEK293/OATP-B - 1.56 - nih.gov
MDCKII-OATP2B1 Control 14 - doi.org
MDCKII-OATP2B1 + 31.6 µM Progesterone 3.6 Enhancement of uptake doi.org
OATP4A1

Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6)

The Sodium-Dependent Organic Anion Transporter (SOAT), encoded by the SLC10A6 gene, is a highly specialized carrier for sulfated steroid hormones. frontiersin.orgmdpi.comencyclopedia.pub

As its name suggests, SOAT mediates the secondary active transport of its substrates, a process that is dependent on a sodium gradient. frontiersin.org This distinguishes it from the OATP and OAT families of transporters. frontiersin.org In studies using T47D breast cancer cells stably transfected with SOAT, the uptake of [3H]E1S was significantly increased over time only in the presence of sodium, demonstrating the sodium-dependent nature of the transport. frontiersin.org The transporter exhibits a high affinity for estrone-3-sulfate, with a reported Km value of 12 μM. frontiersin.org

SOAT demonstrates a high degree of specificity for 3'- and 17'-monosulfated steroid hormones. mdpi.comencyclopedia.pub It transports various physiologically relevant sulfo-conjugated steroids, including estrone-3-sulfate and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS). frontiersin.orgmdpi.com However, it does not transport free steroids, steroid glucuronides, or bile salts, making it a highly specialized transporter for sulfated steroids. frontiersin.org

Sodium-Dependent Uptake Kinetics

Organic Anion Transporter 3 (OAT3)

Organic Anion Transporter 3 (OAT3), a member of the solute carrier family 22 (SLC22A8), is another key transporter involved in the cellular uptake of estrone-3-sulfate. uniprot.orgphysiology.org OAT3 is primarily located on the basolateral membrane of renal proximal tubules and plays a significant role in the excretion of organic anions. physiology.org It functions as an exchanger, transporting organic anions like estrone-3-sulfate in exchange for dicarboxylates such as glutarate or ketoglutarate. uniprot.org The transport of E1S via OAT3 is pH- and chloride-dependent. uniprot.org Studies using isolated rabbit renal proximal tubules have shown that the activity of OAT3 can be regulated by various cellular signaling pathways, including protein kinase C (PKC) and epidermal growth factor (EGF). physiology.orgnih.gov

Data Tables

Table 1: Kinetic Parameters of Estrone-3-Sulfate Transport

TransporterCell System/TissueKm (μM)Vmax/Km (Transport Efficiency)Reference
OATP4C1OATP4C1-expressing cells26.6 ± 4.9Not Reported nih.gov
SOAT (SLC10A6)Not Specified12Not Reported frontiersin.org
OATP SystemMCF-7 breast cancer cellsNot Reported2.4 times greater than MDA-MB-231 cells mcmaster.ca

Table 2: Substrate Specificity and Inhibitors of Estrone-3-Sulfate Transporters

TransporterKey Substrates (besides E1S)InhibitorsReference
OATP3A1Prostaglandins E1 and E2, Thyroxine, VasopressinNot Specified hmdb.canih.gov
OATP4A1Taurocholate, Triiodothyronine (T3), ProstaglandinsBromosulfophthalein (BSP) windows.netnih.gov
OATP4C1Digoxin, Ouabain, TriiodothyronineTriiodothyronine, Chenodeoxycholic acid, Bromosulfophthalein, Cyclosporine nih.gov
SOAT (SLC10A6)Dehydroepiandrosterone sulfate (DHEAS), Pregnenolone (B344588) sulfate (PREGS)4-Sulfooxymethylpyrene frontiersin.orgmdpi.comnih.gov
OAT3Urate, Dehydroepiandrosterone sulfate (DHEAS), Prostaglandins E2 and F2αProbenecid, Sulfobromophthalein uniprot.orgresearchgate.net
Organic Anion/Dicarboxylate Exchange Mechanism

A key mechanism facilitating the uptake of estrone-3-sulfate involves the organic anion/dicarboxylate exchange system. This process is predominantly mediated by members of the Organic Anion Transporter (OAT) family, which are part of the larger SLC22A family. Specifically, transporters like OAT1 and OAT3 have been identified as key players. nih.govnih.gov These transporters function by importing organic anions such as estrone-3-sulfate into the cell in exchange for intracellular dicarboxylates like glutarate or α-ketoglutarate. nih.govnih.gov

This exchange is an example of tertiary active transport. The process is indirectly coupled to the sodium gradient maintained by the Na+/K+-ATPase pump. The inwardly directed sodium gradient drives the uptake of dicarboxylates via a sodium-dicarboxylate cotransporter. The subsequent efflux of these dicarboxylates down their concentration gradient, mediated by the OAT, provides the energy for the influx of organic anions like estrone-3-sulfate against their concentration gradient.

Research has demonstrated this mechanism in various experimental systems. For instance, in Xenopus oocytes expressing rat Oat3, the uptake of estrone-3-sulfate was significantly stimulated when the oocytes were preloaded with glutarate. nih.govphysiology.org Similarly, studies using rat renal cortical slices have shown that the accumulation of estrone-3-sulfate is stimulated by glutarate. nih.govphysiology.org Furthermore, the transport of estrone-3-sulfate by mouse Oat6 (mOat6) has been shown to be saturable and is significantly trans-stimulated by glutarate, indicating its function as an organic anion/dicarboxylate exchanger. nih.gov

pH and Chloride Dependence of Transport

The transport of estrone-3-sulfate can also be influenced by the surrounding pH. This is particularly evident in the context of Organic Anion Transporting Polypeptides (OATPs), which are encoded by the SLCO gene family. For example, the human OATP-B (SLCO2B1) transporter, expressed in tissues like the small intestine, exhibits pH-sensitive transport of estrone-3-sulfate. nih.govpsu.edu

Studies have shown that the uptake of estrone-3-sulfate mediated by OATP-B increases as the extracellular pH becomes more acidic. nih.govpsu.eduresearchgate.net Kinetic analyses revealed that this increase is due to a higher maximal transport velocity (Vmax) at acidic pH, while the affinity of the transporter for estrone-3-sulfate (Km) remains largely unchanged. nih.govresearchgate.net This suggests that a proton gradient may act as a driving force for OATP-B-mediated transport. nih.gov The inhibitory effect of proton ionophores further supports the role of a proton gradient in this process. nih.gov In contrast, the transport of estrone-3-sulfate via OATP-B appears to be independent of sodium, chloride, and bicarbonate ions. nih.gov

Sodium/Taurocholate Co-transporting Polypeptide (NTCP)

The Sodium/Taurocholate Co-transporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a crucial transporter primarily located on the basolateral membrane of hepatocytes. solvobiotech.comnih.gov While its main physiological role is the sodium-dependent uptake of bile acids from the portal blood into the liver, it also transports other substrates, including estrone-3-sulfate. solvobiotech.comuzh.chmdpi.com This transport is strictly dependent on the presence of extracellular sodium. uniprot.org

Substrate Specificity

NTCP exhibits a relatively broad substrate specificity, transporting various conjugated bile acids, sulfated steroids, and some drugs. uzh.chmdpi.com Besides bile salts, estrone-3-sulfate is recognized as a good substrate for NTCP. uzh.ch Other sulfated steroids like dehydroepiandrosterone sulfate (DHEAS) and pregnenolone sulfate are also transported by NTCP. solvobiotech.commdpi.com

Interestingly, genetic variations in NTCP can alter its substrate specificity. The S267F polymorphism, for instance, leads to reduced transport of taurocholate but has a less pronounced effect on the transport of estrone-3-sulfate and rosuvastatin. mdpi.combiorxiv.org In fact, some studies have shown that the S267F variant can even lead to a two-fold increase in estrone-3-sulfate transport. biorxiv.org This highlights how single amino acid changes can differentially impact the transporter's interaction with its various substrates.

Transport Kinetics

The transport of estrone-3-sulfate by NTCP is a saturable process, indicating a carrier-mediated mechanism that can be described by Michaelis-Menten kinetics. The affinity of NTCP for estrone-3-sulfate is reflected in its Michaelis constant (Km). Studies comparing human and mouse NTCP have reported similar Km values for estrone-3-sulfate, with a Km of 67 ± 10 µM for human NTCP and 104 ± 9 µM for mouse Ntcp. nih.gov

The transport capacity is determined by both the affinity (Km) and the maximum velocity (Vmax). researchgate.net Genetic variants can affect both of these parameters. For example, detailed kinetic analyses of NTCP variants at position 267 have shown that different amino acid substitutions can lead to varied effects on both Km and Vmax for estrone-3-sulfate transport. researchgate.netnih.govsemanticscholar.org Similarly, variants at other positions, such as N271, have also been shown to alter the transport capacity for estrone-3-sulfate, in some cases increasing it significantly. mdpi.com

Table 1: Kinetic Parameters of Estrone-3-Sulfate Transport by NTCP Variants

NTCP VariantSubstrateKm (µM)Vmax (pmol/mg protein/min)Transport Capacity (Vmax/Km) (µL/mg/min)Reference
Wild-typeEstrone-3-sulfate67 ± 10-15 ± 1.3 nih.govresearchgate.net
S267FEstrone-3-sulfate--99 ± 11 researchgate.net
N271LEstrone-3-sulfate--~5-fold increase vs Wild-type mdpi.com
N271CEstrone-3-sulfate--~2-fold increase vs Wild-type mdpi.com

Permeation Across Cellular Barriers

The ability of estrone-3-sulfate to cross biological barriers, such as the blood-brain barrier, is critical for its physiological and pharmacological effects. This permeation is tightly regulated by a host of transporters expressed on the endothelial cells that form these barriers.

Blood-Brain Barrier Transporters and Metabolism

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. The transport of substances across the BBB is controlled by a variety of influx and efflux transporters. For estrone-3-sulfate, efflux transporters play a significant role in limiting its entry into the brain and facilitating its removal from the brain back into the bloodstream.

Research using the Brain Efflux Index (BEI) method in rats has demonstrated that estrone-3-sulfate is actively transported from the brain to the blood. nih.gov This efflux is a saturable process with a Michaelis constant (Km) of approximately 93-96 µM. nih.gov Importantly, a significant portion of estrone-3-sulfate is transported across the BBB intact, without being metabolized. nih.gov

Several transporters are implicated in the efflux of estrone-3-sulfate at the BBB. These include members of the ABC transporter family, such as the Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs/ABCCs). frontiersin.orgnih.gov Inhibition studies have shown that the efflux of estrone-3-sulfate can be reduced by inhibitors of these transporters. nih.govnih.gov For example, co-administration of bile acids and other organic anions can inhibit the efflux of estrone-3-sulfate by over 40%. nih.gov

On the other hand, influx of estrone-3-sulfate into the brain may be mediated by members of the OATP family, such as OATP1A2 and OATP2B1, which are expressed on the endothelial cells of the BBB. frontiersin.orgresearchgate.net These transporters can facilitate the uptake of steroid conjugates into the brain. frontiersin.orgresearchgate.net

Table 2: Transporters Involved in Estrone-3-Sulfate Transport at the Blood-Brain Barrier

Transporter FamilySpecific TransporterFunction at BBBReference
ABC TransportersBCRP (ABCG2)Efflux (Brain-to-blood) frontiersin.orgnih.gov
MRPs (ABCCs)Efflux (Brain-to-blood) frontiersin.orgnih.gov
OATP Transporters (SLCO)OATP1A2 (SLCO1A2)Influx (Blood-to-brain) frontiersin.orgresearchgate.net
OATP2B1 (SLCO2B1)Influx (Blood-to-brain) frontiersin.orgresearchgate.net
OAT Transporters (SLC22A)OAT3 (SLC22A8)Efflux (Brain-to-blood) nih.govfrontiersin.org

Enterocyte Permeation Studies

The permeation of Estrone-3-sulfate Sodium across the intestinal epithelium is a complex process mediated by various membrane transport proteins. Due to its hydrophilic nature as an organic anion, Estrone-3-sulfate cannot readily diffuse across the lipid bilayers of enterocytes and requires carrier-mediated transport. wikipedia.org In vitro studies using Caco-2 cell monolayers, a well-established model for the human intestinal epithelium, have been instrumental in elucidating the specific transporters involved in its absorption and efflux.

Research has demonstrated that the transport of Estrone-3-sulfate is a carrier-mediated process involving both uptake and efflux transporters located on the apical (lumen-facing) and basolateral (blood-facing) membranes of enterocytes. nih.gov The primary transporters implicated in the intestinal handling of Estrone-3-sulfate include members of the Organic Anion Transporting Polypeptide (OATP) family and the ATP-binding cassette (ABC) superfamily, particularly the Breast Cancer Resistance Protein (BCRP). researchgate.netpsu.edu

Apical Uptake and Efflux:

At the apical membrane of enterocytes, the uptake of Estrone-3-sulfate is predominantly facilitated by OATP2B1 (also known as SLCO2B1). psu.edufrontiersin.org Studies have shown that this uptake is Na+-independent and can be saturated, indicating a classic carrier-mediated mechanism. psu.edu The uptake process exhibits biphasic saturation kinetics, suggesting the involvement of both high-affinity and low-affinity transport systems. psu.edu The high-affinity component has a Michaelis constant (Km) of approximately 1.81 µM to 23 µM. nih.govpsu.edu The transport activity of OATP2B1 is also pH-dependent, with increased uptake observed at a more acidic pH, which is physiologically relevant to the microenvironment of the small intestine. researchgate.net

Basolateral Transport:

Once inside the enterocyte, Estrone-3-sulfate is transported across the basolateral membrane into the bloodstream. The Organic Solute Transporter α/β (OSTα/β) has been identified as a key transporter mediating the basolateral efflux of Estrone-3-sulfate. researchgate.netdoi.orgsolvobiotech.com This transporter functions as a heterodimer and is responsible for the movement of various organic anions and steroids from the enterocyte into the portal circulation. solvobiotech.com Studies have also suggested the involvement of other transporters, such as members of the Multidrug Resistance-Associated Protein (MRP) family, in the basolateral transport of Estrone-3-sulfate. mdpi.com

Kinetic studies have revealed that the exsorption (transport out of the cell) of Estrone-3-sulfate at both the apical and basolateral membranes is a carrier-mediated and saturable process. nih.gov The predominant direction of transport is exsorption, highlighting the significant role of efflux transporters in limiting the oral bioavailability of this compound. nih.gov

The following table summarizes the key transporters involved in the enterocyte permeation of Estrone-3-sulfate and their kinetic parameters as determined in Caco-2 cell studies.

TransporterLocationFunctionKinetic Parameter (Km)Reference
OATP2B1 (SLCO2B1) ApicalUptake1.81 - 23 µM nih.govpsu.edu
BCRP (ABCG2) ApicalEffluxNot explicitly stated researchgate.netsigmaaldrich.com
OSTα/β BasolateralEffluxNot explicitly stated researchgate.netdoi.orgsolvobiotech.com

Receptor Interactions and Intracellular Signaling

Estrogen Receptor (ER) Binding Dynamics

ERα and ERβ Binding Affinity

Estrone-3-sulfate itself exhibits a very low affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org Its binding affinity is reported to be less than 1% of that of estradiol (B170435) for both receptor subtypes. wikipedia.org This inherently low affinity means that E1S is biologically inactive in its original form. wikipedia.org Some research has indicated that even at a 1000-fold excess concentration, E1S displaces only a small fraction of radiolabeled estradiol from rat uterine cytosol, which is a source of estrogen receptors. nih.gov One study even categorized the binding affinity of estrone-3-sulfate for ERα as being lower than that of several other estrogen species. koreascience.kr

However, the transport of E1S into cells is a critical step for its eventual biological action. This process is not passive; E1S, being a hydrophilic anion, cannot readily diffuse across cell membranes. wikipedia.org Instead, it is actively transported into target cells by specific organic anion-transporting polypeptides (OATPs) and the sodium-dependent organic anion transporter (SOAT). wikipedia.orgfrontiersin.org The expression of these transporters in a tissue-specific manner is a key determinant of which cells can utilize the circulating pool of E1S. wikipedia.org

Transactivation of Estrogen Receptors through Metabolic Conversion

The primary mechanism by which estrone-3-sulfate exerts its estrogenic effects is through its metabolic conversion to more potent estrogens, namely estrone (B1671321) (E1) and subsequently estradiol (E2). wikipedia.org This process "reactivates" the inactive sulfate (B86663) conjugate. nih.gov

The crucial first step is the hydrolysis of E1S to estrone, a reaction catalyzed by the enzyme steroid sulfatase (STS), also known as estrogen sulfatase. wikipedia.orgnih.gov This desulfonation step removes the sulfate group, rendering the molecule capable of interacting with estrogen receptors. nih.gov The resulting estrone can then be further converted to the highly potent estrogen, estradiol, by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.orgnih.gov

Studies have demonstrated that E1S can transactivate the estrogen receptor at physiologically relevant concentrations, and this effect is significantly diminished when a steroid sulfatase inhibitor is used. wikipedia.org This confirms the critical role of the conversion of E1S to estrone in its estrogenicity. wikipedia.org In hormone-dependent breast cancer cell lines, for instance, [3H]-estrone sulfate is converted to a significant extent to estradiol. nih.gov The proliferation of breast cancer cells stimulated by E1S can be blocked by inhibitors of the transporter responsible for its uptake. frontiersin.org

This metabolic activation pathway underscores the role of E1S as a pro-hormone, providing a substantial and long-lasting reservoir for the local production of active estrogens in target tissues. wikipedia.org The expression levels of STS and OATPs can be elevated in certain conditions, such as in some forms of aromatase inhibitor-resistant breast cancer, highlighting this pathway's importance in disease progression. plos.org

Signal Transduction Cascades

The signaling initiated by estrone-3-sulfate is predominantly indirect, occurring after its conversion to estrone and estradiol. These active estrogens then modulate a variety of signaling pathways through both classical and non-classical mechanisms.

ER-Dependent and ER-Independent Mechanisms of Action

The biological effects of estrogens, derived from the metabolic conversion of E1S, are mediated through both ER-dependent and ER-independent pathways. nih.gov

ER-Dependent Mechanisms: These are the classical genomic actions described above, where estradiol binding to ERα or ERβ directly regulates gene transcription. nih.gov This is the primary pathway for many of the well-known effects of estrogen on cell proliferation and differentiation in target tissues like the breast and uterus. nih.gov

ER-Independent Mechanisms: There is growing evidence for non-genomic or "membrane-initiated" estrogen signaling that occurs rapidly and does not necessarily involve direct gene transcription. nih.gov These effects can be initiated by a subpopulation of estrogen receptors located at the cell membrane. nih.gov

While most non-genomic actions are attributed to estradiol, some studies suggest that estrone itself may have direct, non-genomic effects on certain tissues. For example, estrone has been shown to rapidly stimulate nitric oxide synthase and cyclooxygenase in vascular tissue. conicet.gov.ar This particular action involves the phosphatidylinositol 3-kinase (PI3K) pathway in activating the PLC/PKC signal system, a mechanism distinct from the classical E2-induced nitric oxide stimulation. conicet.gov.ar However, it's important to note that estrone is not a ligand for the G protein-coupled estrogen receptor (GPER), another mediator of rapid estrogen signaling. wikipedia.org

The interplay between ER-dependent and ER-independent signaling cascades provides a complex and tightly regulated system through which estrogens, originating from the vast circulating pool of estrone-3-sulfate, can exert their diverse physiological and pathological effects. nih.govnih.gov

Regulation of Gene Expression

Estrogen Response Element (ERE)-Mediated Gene Transcription

The primary mechanism by which estrogens regulate gene expression is through the estrogen receptor (ER), a ligand-activated transcription factor. genecards.org Upon binding with an estrogen like estradiol (B170435) or estrone (B1671321), the ER undergoes a conformational change. drugbank.com This change facilitates the dimerization of the receptor, which then translocates from the cytoplasm into the nucleus. drugbank.com

Within the nucleus, the estrogen-ER complex acts as a transcription factor by binding to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. drugbank.comdrugbank.com The binding of the homodimerized receptor to a palindromic ERE sequence is a key step in ligand-dependent nuclear transactivation. drugbank.comgenecards.org This interaction initiates the recruitment of a multiprotein coactivator complex, which ultimately alters the rate of transcription for the associated gene. drugbank.com

The direct link between Estrone-3-sulfate and ERE-mediated transcription has been demonstrated in estrogen-dependent breast cancer cell lines, such as MCF-7. In these cells, E1S induces the transcription of reporter genes controlled by an ERE. nih.gov This effect can be significantly inhibited by blocking the transport of E1S into the cells, confirming that the uptake of E1S is the prerequisite for its downstream effects on ERE-mediated gene activation. nih.gov

Transcriptional Regulation of Specific Genes

The activation of estrogen receptors by metabolites of Estrone-3-sulfate leads to the transcriptional regulation of a diverse array of specific genes, influencing processes from cell proliferation to metabolism.

In the context of breast cancer, estrogens are known to induce the expression of proto-oncogenes such as c-myc and c-fos, which are critical in promoting cellular proliferation. oup.com Concurrently, they can inhibit the expression of genes encoding growth-inhibitory factors like transforming growth factor-β (TGFB). oup.com The estrogen receptor is also essential for the transcriptional regulation of BRCA1 and BCAS3, mediated by MTA1. drugbank.com Furthermore, the uptake of E1S has been shown to induce the expression of Ki-67, a key protein associated with cell proliferation, in MCF-7 cells. researchgate.net

Beyond cancer biology, estrogen signaling regulates genes involved in various physiological processes. In porcine models, plasma levels of E1S have been positively associated with the hepatic expression of genes involved in skatole metabolism, including CYP2C49, CYP2C33, and CYB5R1. mdpi.com In mouse efferent ductules, estrogen signaling, mediated through ERα and ERβ, differentially regulates the transcription of multiple ion transporter genes. This includes the ERα-mediated regulation of Carbonic anhydrase II and the ERβ-mediated control of the Cl⁻/HCO₃⁻ exchanger and the cystic fibrosis transmembrane regulator (CFTR). nih.gov

The table below summarizes key genes whose transcription is regulated by E1S-derived estrogens.

Gene Regulatory Effect Biological Context/Tissue Reference(s)
c-myc, c-fosInductionBreast Cancer Cells oup.com
TGFBInhibitionBreast Cancer Cells oup.com
TFF1ActivationGeneral ER Target drugbank.com
BRCA1, BCAS3Regulation (via MTA1)General ER Target drugbank.com
Ki-67 (MKI67)InductionMCF-7 Breast Cancer Cells researchgate.net
CYP2C49, CYP2C33, CYB5R1Positive CorrelationBoar Liver mdpi.com
Carbonic Anhydrase IIERα-mediated regulationMouse Efferent Ductules nih.gov
Na⁺-K⁺ ATPase α1Increased abundance (loss of ERα)Mouse Efferent Ductules nih.gov
Cl⁻/HCO₃⁻ Exchanger, CFTRERβ-mediated regulationMouse Efferent Ductules nih.gov

Modulation of mRNA Expression Levels

The regulatory effects of Estrone-3-sulfate extend to the direct modulation of messenger RNA (mRNA) expression levels for various genes. This modulation can occur through the transcriptional mechanisms described previously or via post-transcriptional effects.

Studies in breast cancer have revealed a significant correlation between the mRNA expression of the E1S transporter SLCO2B1 (encoding OATP2B1) and factors like histological grade and the Ki-67 labelling index. researchgate.net This suggests a potential feedback loop or co-regulation where the machinery for E1S uptake is linked to the proliferative state of the cancer cells. Furthermore, mRNA for other potential E1S transporters, such as OATP-D and OATP-E, is expressed in MCF-7 cells, highlighting the transcriptional presence of the necessary import machinery. nih.gov

The expression of the estrogen receptor itself is subject to regulation. For instance, other signaling molecules can cause a rapid reduction in the steady-state levels of ER mRNA in MCF-7 cells, demonstrating that the abundance of the receptor's own transcript is dynamically controlled. oup.com There is also evidence suggesting that estrogens may modulate the expression of TET3, a gene involved in DNA demethylation, through an interaction between its protein product and ERα. mdpi.com

Research in mouse models has provided detailed insights into how estrogen signaling modulates the mRNA levels of specific ion transporters. Estrogen differentially regulates these mRNA levels through either ERα or ERβ, indicating a complex and receptor-specific control mechanism over gene expression at the mRNA level. nih.gov

The table below details specific examples of mRNA expression modulation by E1S-derived estrogens.

mRNA Target Effect on Expression Biological Context/Tissue Reference(s)
SLCO2B1 (OATP2B1)Correlates with tumor grade and Ki-67 indexER-positive Breast Cancer researchgate.net
OATP-D, OATP-EExpressedMCF-7 Breast Cancer Cells nih.gov
Estrogen Receptor (ER)Subject to downregulation by other hormonesMCF-7 Breast Cancer Cells oup.com
TET3Potentially modulated by estrogen via ERαMCF-7 Breast Cancer Cells mdpi.com
Ion Transporter mRNAsDifferentially modulated via ERα and ERβMouse Efferent Ductules nih.gov

Analytical Methodologies for Estrone 3 Sulfate Sodium Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography combined with mass spectrometry (LC-MS) is a primary tool for the analysis of conjugated estrogens such as estrone-3-sulfate. This powerful combination allows for the effective separation and detection of the compound, even within complex biological matrices. nih.gov

LC-MS/MS for Simultaneous Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for quantifying multiple analytes at the same time. researchgate.netnih.gov This technique has been successfully used to measure a variety of androgens and estrogens, including estrone-3-sulfate, from a single human serum sample. researchgate.net One validated LC-MS/MS method involves a straightforward protein precipitation for sample preparation, followed by rapid analysis using a triple-quadrupole mass spectrometer. nih.govnih.gov This approach allows for the simultaneous quantification of estrone-3-sulfate, progesterone (B1679170), estrone (B1671321), and estradiol (B170435). researchgate.netnih.govuliege.beuliege.be For this multi-hormone analysis, lower limits of quantification have been established at 0.5 ng/mL for estrone-3-sulfate. uliege.beuliege.be Another sensitive LC-MS/MS method, which incorporated immunoaffinity extraction for sample cleanup, achieved a lower limit of quantification of 0.3333 pg/mL for estrone-3-sulfate in human plasma. researchgate.net

A key benefit of LC-MS/MS is the ability to generate a comprehensive steroid profile from one sample, making it a valuable tool for clinical research. researchgate.netnih.govuliege.be These mass spectrometry-based methods are noted for their superior specificity, accuracy, and sensitivity compared to traditional immunoassays, which can be prone to overestimation due to cross-reactivity with other steroids. uliege.beresearchgate.net

Table 1: Example of Lower Limits of Quantification (LLOQ) for Estrone-3-sulfate using LC-MS/MS

Analytical Method Matrix LLOQ Citation
LC-MS/MS with protein precipitation Serum 0.5 ng/mL uliege.beuliege.be
LC-MS/MS with immunoaffinity extraction Human Plasma 0.3333 pg/mL researchgate.net
LC-MS/MS with protein precipitation Serum 7.8 pg/mL nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC-QTOF-ESI+-MS)

Ultra-high performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) and electrospray ionization (ESI) in positive ion mode (ESI+) provides high-resolution and accurate mass data, which is beneficial for identifying and quantifying metabolites. researchgate.netmdpi.com UHPLC enhances the speed of analysis and improves the separation of compounds compared to standard HPLC. chromatographyonline.com The QTOF mass analyzer allows for precise mass measurements, which increases confidence in the identification of the target analyte. chromatographyonline.com

In a lipidomics study of synovial fluid in osteoarthritis patients, UHPLC-QTOF-ESI+-MS was used to identify differential metabolites, including estrone-3-sulfate. researchgate.net This indicates the capability of the technique to detect estrone-3-sulfate as part of a broader metabolic profiling approach. researchgate.netmdpi.com

Capillary Liquid Chromatography-Tandem Mass Spectrometry

Capillary liquid chromatography-tandem mass spectrometry is a micro-flow technique characterized by its enhanced sensitivity, which is a result of using smaller column diameters and lower flow rates. A method using capillary LC-MS/MS has been developed for the simultaneous measurement of both free and conjugated estrogens in surface water. rsc.org This method involved a derivatization step to improve the mass spectrometric signal of the analytes. rsc.org For the analysis of conjugated estrogens like estrone-3-sulfate, the deprotonated [M-H]⁻ ions were observed as the precursor ions. rsc.org The method was validated with method quantification limits for all estrogens ranging from 7.0 to 132.3 pg L−1 in surface water. rsc.org

Electrospray Ionization (ESI) and Fragmentation Patterns

Electrospray ionization (ESI) is a widely used ionization technique for polar molecules like estrone-3-sulfate. In negative ion mode, estrone-3-sulfate sodium loses its sodium ion and is deprotonated to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 349.1. usda.gov

When this precursor ion undergoes collision-induced dissociation (CID) in the mass spectrometer, it breaks apart into characteristic product ions. A common fragmentation pathway for sulfated steroids is the loss of the sulfate (B86663) group. rsc.orgresearchgate.net For estrone-3-sulfate, the cleavage of the sulfate group results in a prominent product ion at m/z 269.1, which corresponds to the deprotonated estrone molecule. rsc.orgusda.gov Another characteristic fragment is the sulfate radical anion ([SO₃]⁻˙) at m/z 80. rsc.orgusda.gov The specific transition from the precursor ion to a product ion (e.g., m/z 349.1 → 269.1) is frequently used in multiple reaction monitoring (MRM) for the selective and sensitive quantification of estrone-3-sulfate. usda.govresearchgate.net

Table 2: Characteristic ESI Fragmentation of Estrone-3-sulfate

Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Description of Fragmentation Citation
349.1 269.1 Loss of the sulfate group ([SO₃]) rsc.orgusda.gov
349.1 80 Sulfate radical anion ([SO₃]⁻˙) rsc.orgusda.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more common for analyzing polar conjugated steroids, gas chromatography-mass spectrometry (GC-MS) can also be utilized, though it typically requires derivatization to make the analytes volatile enough for analysis. acs.orgresearchgate.net

Direct Derivatization without Deconjugation

A significant hurdle for GC-MS analysis of steroid sulfates is their lack of volatility. mdpi.com Traditionally, this is addressed by cleaving the sulfate group (deconjugation) before derivatization. mdpi.comresearchgate.net However, methods have been developed that allow for the direct analysis of the intact steroid sulfate. researchgate.net

One such method found that estrogen sulfates, including estrone-3-sulfate, could be directly derivatized and analyzed by GC-MS without the need for a separate deconjugation step. researchgate.net In this procedure, a mixture of N,O-bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) and 1% trimethylchlorosilane (TMCS) is used as the derivatization reagent. researchgate.net This process simultaneously cleaves the sulfate group and derivatizes the resulting free estrogen, making it suitable for GC-MS analysis. researchgate.net This approach simplifies the sample preparation process by removing the separate hydrolysis step. mdpi.comresearchgate.net

Sample Preparation Techniques

Sample preparation is a pivotal step in the analytical workflow for quantifying Estrone-3-sulfate in biological matrices. The primary goals are to eliminate interferences, such as proteins and lipids, that can suppress instrument signals and to concentrate the analyte to detectable levels. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical instrument being used.

Protein precipitation (PPT) is a widely employed initial step for cleaning up biological samples like plasma and serum. nih.gov It is valued for its simplicity, speed, and cost-effectiveness. nih.govresearchgate.net The technique involves adding a substance to the sample to denature and precipitate the majority of proteins, which can then be separated by centrifugation.

Common Precipitating Agents and Procedures:

Organic Solvents: Acetonitrile (B52724) is a frequently used organic solvent for PPT. researchgate.netuliege.benih.gov It is typically added to the serum or plasma sample, often in a 3:1 or 4:1 volume ratio, followed by vortexing and centrifugation to pellet the precipitated proteins. uliege.benih.gov Methanol is another organic solvent used for this purpose. researchgate.net The resulting supernatant, containing the analyte of interest, is then collected for further processing or direct analysis. uliege.benih.gov

Acids: Trichloroacetic acid (TCA) is an example of an acidic chemical used to precipitate proteins. mdpi.com However, the extreme pH can risk the degradation of sensitive analytes. mdpi.com

Metal Hydroxides: An alternative method involves the use of zinc hydroxide (B78521). This approach offers the advantage of maintaining a nearly neutral pH, which helps ensure the stability of the analyte, and requires minimal sample dilution. mdpi.com

A study developing an LC-MS method for quantifying Estrone-3-sulfate, along with other steroids, in mare and American bison serum utilized a simple protein precipitation step. uliege.benih.gov In this procedure, 100 μL of serum was mixed with 390 μL of acetonitrile. uliege.be After centrifugation, the supernatant was collected, evaporated, and then subjected to derivatization. uliege.benih.gov This highlights how PPT serves as an effective initial clean-up step before more specific analytical procedures.

Table 1: Comparison of Protein Precipitation Reagents

ReagentTypical ProtocolAdvantagesDisadvantagesReference
AcetonitrileAdd 3-4 volumes to 1 volume of plasma/serum, vortex, centrifuge.Effective precipitation, simple, fast.High concentration in final sample can affect chromatography; evaporation/reconstitution may be needed. researchgate.netuliege.benih.gov
MethanolOften used in a 1:1 ratio with plasma.Effective precipitation.Similar to acetonitrile, may require further steps to remove the solvent. researchgate.net
Zinc HydroxideAddition of zinc hydroxide solution to the sample.Maintains neutral pH, minimal sample dilution, ensures analyte stability.May lead to incomplete recovery for certain analytes. mdpi.com

Derivatization is a chemical modification process used to enhance the detectability of an analyte. For estrogens like Estrone-3-sulfate, which may exhibit poor ionization efficiency in mass spectrometry, derivatization can significantly improve sensitivity. nih.govbiorxiv.org

Dansyl Chloride: Dansyl chloride is the most common derivatizing agent for estrogens, improving their ionization efficiency and chromatographic separation. nih.govnoaa.govsigmaaldrich.com The reaction targets the phenolic hydroxyl group of estrogens, attaching a dansyl group that is readily ionizable. oup.com This enhancement allows for lower limits of detection, with some methods achieving sensitivity in the picogram per milliliter (pg/mL) range. thermofisher.comthermofisher.com

The derivatization procedure typically involves mixing the dried sample extract with a dansyl chloride solution (e.g., 1 mg/mL in acetone (B3395972) or acetonitrile) and a buffer (e.g., sodium bicarbonate buffer, pH 9.2-10.5) and incubating at an elevated temperature (e.g., 60°C) for a short period. uliege.bebiorxiv.orgoup.com Optimized conditions are crucial, as overheating can cause degradation of the dansylated product. biorxiv.org Research has shown that dansylation can increase the response of estrogens by two to eight times in LC-MS/MS analysis. noaa.gov

BSTFA+TMCS: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of steroids. dioxin20xx.org A common reagent for this is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). dioxin20xx.orgaliyuncs.com This process replaces active hydrogens on the steroid molecule with a trimethylsilyl (B98337) (TMS) group. aliyuncs.com

Interestingly, a study found that Estrone-3-sulfate could be directly derivatized using BSTFA with 1% TMCS without a prior deconjugation (hydrolysis) step, which is typically considered necessary. researchgate.net The optimal conditions for this direct derivatization were determined to be heating at 80°C for 90 minutes. researchgate.net This finding suggests a potentially simplified workflow for the GC-MS analysis of estrogen sulfates. researchgate.net The addition of TMCS as a catalyst is often necessary to ensure the complete derivatization of all reactive sites on the molecule. aliyuncs.comtcichemicals.com

Table 2: Research Findings on Derivatization Methods

Derivatizing AgentAnalytical TechniqueKey Finding/Protocol DetailImprovementReference
Dansyl ChlorideLC-MS/MSReaction with 1 mg/mL dansyl chloride in acetonitrile and bicarbonate buffer.2 to 8-fold improvement in estrogen response. noaa.gov
Dansyl ChlorideLC-MS/MSOptimized conditions: 1mg/mL DSC in acetone with 0.1M sodium bicarbonate buffer (pH 9.2), incubated for 20 mins at 60°C.Allows for detection limits of approximately 1 pg/mL. biorxiv.org
BSTFA + 1% TMCSGC-MSDirect derivatization of E1S without prior hydrolysis is possible at 80°C for 90 minutes.Simplifies sample preparation by omitting the deconjugation step. researchgate.net

Immunoaffinity extraction is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen. researchgate.netnih.gov For Estrone-3-sulfate analysis, this involves using immunosorbents prepared by immobilizing specific anti-E1S antibodies onto a solid support. researchgate.net

This method is exceptionally effective at removing interfering matrix components from complex biological samples like plasma or wastewater, which can otherwise cause significant ion suppression in mass spectrometry. researchgate.netnih.gov The high selectivity of the antibody-antigen interaction also removes isobaric noise, leading to improved signal-to-noise ratios and consequently, very low detection limits. nih.gov

In one study, a method combining immunoaffinity extraction with LC-MS/MS was developed for the determination of estrone, estradiol, and Estrone-3-sulfate in human plasma. researchgate.net This approach allowed for sensitive and accurate quantification without requiring laborious sample preparation steps or chemical derivatization. researchgate.net The lower limit of quantification (LLOQ) for E1S in human plasma was reported to be 0.3333 pg/mL using this technique. researchgate.net The high specificity is a key advantage; for instance, antibodies raised against estradiol and estrone showed excellent recovery for those compounds (>90%) but did not retain a structurally related synthetic estrogen, illustrating the technique's selectivity. nih.gov While powerful, the development of specific antibodies and the preparation of the immunoaffinity column can be resource-intensive. nih.gov

Table 3: Performance of Immunoaffinity Extraction LC-MS/MS

AnalyteMatrixLower Limit of Quantification (LLOQ)Key AdvantageReference
Estrone-3-sulfate (E1S)Human Plasma0.3333 pg/mLHigh sensitivity and accuracy without derivatization. researchgate.net
Estrone (E1)Human Plasma0.1892 pg/mLHighly selective removal of interferences. researchgate.net
Estradiol (E2)Human Plasma0.7064 pg/mLReduces ion suppression in ESI-MS. researchgate.net
Estrone (E1)Wastewater0.07 ng/LExcellent recovery (>90%) and precision (<5% RSD). nih.gov

Mechanistic Roles in Biological Systems

Endocrine System Regulation

Estrone-3-sulfate is a key player in maintaining the body's estrogenic environment, particularly in states of low ovarian estrogen production. Its regulation of the endocrine system is primarily achieved through its conversion to active estrogens within specific target cells, a concept known as intracrinology.

Estrone-3-sulfate is the most abundant circulating estrogen in both men and women, with levels significantly exceeding those of unconjugated estrogens like estrone (B1671321) (E1) and estradiol (B170435) (E2). nih.gov Its concentrations in the blood are reported to be 5 to 10 times higher than unconjugated estrogens. nih.gov This abundance is coupled with a longer half-life of 10 to 12 hours, compared to the much shorter half-lives of E1 and E2, establishing E1S as a durable reservoir for estrogen production. nih.govwikipedia.org

The hydrophilic nature of E1S, due to its sulfate (B86663) group, prevents it from freely diffusing across cell membranes. wikipedia.orgnih.gov Instead, its transport into cells is an active process mediated by specific organic anion-transporting polypeptides (OATPs). nih.govwikipedia.org In circulation, approximately 90% of E1S is bound with high affinity to albumin, which further contributes to its stability and long half-life. oup.comglowm.com The balance between sulfation (inactivation of estrone to E1S by sulfotransferases) and desulfation (activation of E1S to estrone by steroid sulfatase) is crucial for maintaining estrogen homeostasis. nih.govoup.com

PopulationMean Circulating E1S Level (ng/mL)
Men0.96 ± 0.11
Women (Follicular Phase)0.96 ± 0.17
Women (Luteal Phase)1.74 ± 0.32
Postmenopausal Women0.13 ± 0.03
Pregnant Women (1st Trimester)19 ± 5
Pregnant Women (2nd Trimester)66 ± 31
Pregnant Women (3rd Trimester)105 ± 22
Data sourced from radioimmunoassay studies. wikipedia.org

In peripheral tissues, the conversion of circulating E1S into biologically active estrogens is a critical process, especially after menopause when ovarian estrogen production ceases. nih.govoup.com This local synthesis occurs via the "sulfatase pathway". nih.gov Circulating E1S is taken up by target cells through OATP transporters. nih.govportlandpress.com Once inside the cell, the enzyme steroid sulfatase (STS), located in the endoplasmic reticulum, hydrolyzes the sulfate group from E1S, converting it back into active estrone (E1). nih.govoup.com This estrone can then be further converted by 17β-hydroxysteroid dehydrogenases (17β-HSDs) into the most potent estrogen, 17β-estradiol (E2). nih.govfrontiersin.org

Circulating Levels and Homeostasis

Reproductive Physiology

While E1S itself is biologically inert, its role as a precursor for potent estrogens makes it fundamentally important to reproductive physiology. wikipedia.org It facilitates the regulation of organs that respond to steroids by providing a ready substrate for local hormone production.

Steroid-responsive organs, such as the breast, uterus, and bone, can regulate their own exposure to active estrogens by controlling the uptake and conversion of E1S. glowm.comresearchgate.net Because E1S cannot bind to estrogen receptors (ERα and ERβ), it does not directly trigger hormonal responses. nih.govwikipedia.orgoup.com However, these tissues express steroid sulfatase (STS), allowing them to hydrolyze imported E1S into estrone. oup.comnih.gov The subsequent conversion to estradiol allows for the local activation of estrogen receptors, which then bind to estrogen response elements on DNA to regulate the transcription of genes controlling cell proliferation and differentiation. nih.gov

This local control mechanism is crucial. For instance, in bone, the formation of E1 and E2 from circulating E1S is an important factor in bone homeostasis, particularly in the elderly. oup.com Studies have demonstrated that human bone tissue contains the necessary enzymes to effectively convert E1S to active estrogens, with the rate of formation from E1S being significantly higher than from other precursors like androstenedione. oup.com Similarly, the mammary gland, another estrogen-responsive tissue, utilizes OATPs to import E1S, which then serves as a source for local estrogen production, a factor implicated in both normal development and the growth of hormone-dependent tumors. oup.com

Across mammals, E1S serves as a major component of the circulating estrogen pool, acting as a buffer and reservoir that ensures a sustained supply of active hormones to target tissues. researchgate.net In premenopausal women, E1S concentrations fluctuate cyclically. oup.com During pregnancy, the placenta produces large quantities of estrone, which is then sulfated, leading to very high circulating levels of E1S. wikipedia.orgimmunotech.cz

In postmenopausal women and men, where the primary source of estrogen shifts from the gonads to peripheral tissues, the role of E1S becomes even more pronounced. nih.govimmunotech.cz Adrenal-derived precursors are converted to estrone, primarily in adipose tissue, which is then sulfated to form the E1S reservoir. immunotech.cznih.gov This large pool of E1S can then be drawn upon by any tissue expressing STS to generate active estrogens locally, demonstrating a shift from classical endocrine signaling (hormones produced in a gland acting distantly) to intracrine signaling (hormones produced within the target cell). nih.govportlandpress.com

Regulation of Steroid-Responsive Organs

Neurobiological Implications

The brain is an important extragonadal site of estrogen synthesis and action, where these hormones exert significant neurotrophic and neuroprotective effects. frontiersin.orgjneurosci.orgoup.com Estrone-3-sulfate contributes to neurobiology by serving as a precursor for the local production of active estrogens within the brain. frontiersin.orgpitt.edu

Research has shown that estrogens, including estrone, can be neuroprotective following brain insults like traumatic brain injury (TBI) and stroke. frontiersin.orgoup.comnih.gov Estrone has been found to decrease apoptosis, reduce levels of β-amyloid, and promote the expression of neuroprotective growth factors like brain-derived neurotrophic factor (BDNF) after injury. nih.gov These effects are often mediated through the activation of signaling pathways such as the ERK1/2 pathway. nih.gov

The enzymes necessary for the "sulfatase pathway," including steroid sulfatase, are expressed in the brain, allowing for the local conversion of E1S to estrone and subsequently to estradiol. frontiersin.orgpitt.edu This intracrine synthesis is believed to play a role in neuronal network formation, synaptogenesis, and activity. frontiersin.org Furthermore, estrogens influence mood and cognition, and their local availability in the brain, supported by the E1S reservoir, may have implications for the increased risk of depression observed in perimenopausal women. jneurosci.orgoup.com The ability of estradiol to influence synaptic plasticity in brain regions like the hippocampus underscores the importance of a steady supply of estrogen, which can be facilitated by the large circulating pool of E1S. jneurosci.org

Neuroprotective Mechanisms

Estrone-3-sulfate, a sulfated form of estrone, is implicated in various neuroprotective processes within the central nervous system (CNS). While its parent compound, estrone, and the more potent estrogen, estradiol, have been more extensively studied, evidence suggests that estrone-3-sulfate also contributes to neuronal health and resilience. wikipedia.orgnih.gov Its mechanisms of action are multifaceted, involving the modulation of oxidative stress and the promotion of neuronal viability.

Protection against Oxidative Stress

Estrogens are recognized for their antioxidant properties, which are not solely dependent on receptor binding. researchgate.netnih.gov This antioxidant capacity is partly attributed to the phenolic A-ring in their structure, which can scavenge harmful reactive oxygen species (ROS). researchgate.net While direct evidence for estrone-3-sulfate's antioxidant activity is less abundant than for estradiol, the conversion of estrone-3-sulfate to estrone and subsequently to estradiol in the brain suggests an indirect role in mitigating oxidative stress. wikipedia.org The enzymatic removal of the sulfate group by steroid sulfatase allows for the local production of estrogens that can then exert their protective effects. frontiersin.orgnih.govresearchgate.net

Studies have shown that estrogens can reduce oxidative stress and the generation of superoxide (B77818), which are key factors in neuronal damage. researchgate.net For instance, research on related estrogens has demonstrated protection against oxidative stress-induced neurodegeneration. frontiersin.org This protection is crucial in conditions where oxidative damage is a significant contributor to the pathology, such as in neurodegenerative diseases. frontiersin.org

Effects on Neuronal Viability

Estrone and its derivatives have been shown to enhance neuronal viability and protect against various insults. nih.govima.org.il Research indicates that estrone can decrease excitotoxic cell death and reduce apoptosis in neurons following injury. nih.gov These effects are associated with the activation of protective signaling pathways. For example, estrone treatment after traumatic brain injury has been found to increase the phosphorylation of ERK1/2 and CREB, leading to an increase in brain-derived neurotrophic factor (BDNF) expression. nih.gov BDNF is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.gov

Furthermore, estrogens, in general, are known to influence the expression of genes involved in cell survival and apoptosis. oup.com They can up-regulate anti-apoptotic proteins like Bcl-2 and Bcl-XL, thereby promoting neuronal resilience. oup.com While specific studies on estrone-3-sulfate are limited, its role as a precursor to active estrogens suggests it contributes to the pool of neuroprotective steroids in the brain. wikipedia.org

Modulation of Neuronal Excitability

Neurosteroids, including sulfated estrogens, are known to modulate neuronal excitability, often by interacting with neurotransmitter-gated ion channels. nih.govresearchgate.netmdpi.com This modulation can have significant effects on brain function and can influence the susceptibility to conditions like seizures. nih.gov

Sulfated steroids, such as pregnenolone (B344588) sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS), have been shown to act as negative allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. mdpi.comnih.gov This action reduces the inhibitory effect of GABA, leading to increased neuronal excitability. Conversely, some metabolites of progesterone (B1679170) have the opposite effect, enhancing GABAergic inhibition. nih.gov While the direct effects of estrone-3-sulfate on specific ion channels are not as well-characterized as those of other neurosteroids, its structural similarity suggests it may also participate in the modulation of neuronal excitability through interactions with membrane receptors. cas.cz The balance between sulfated and unsulfated steroids is therefore a critical factor in regulating neural function. frontiersin.orgcas.cz

Interaction with Neurotransmitter Receptors

The interaction of estrogens with neurotransmitter systems is a key aspect of their function in the CNS. Estrogens can influence the synthesis, release, and receptor activity of various neurotransmitters, including dopamine (B1211576), serotonin (B10506), and glutamate (B1630785). nih.gov

Estrone-3-sulfate itself is biologically inactive at the classic nuclear estrogen receptors (ERα and ERβ), with very low binding affinity. wikipedia.org However, its conversion to estrone and then estradiol allows it to indirectly influence these receptors. wikipedia.org Once desulfated, these estrogens can enter target cells and bind to nuclear receptors, which then regulate gene transcription. drugbank.comdrugbank.com

Beyond the classical nuclear receptors, estrogens can also act through membrane-associated estrogen receptors, leading to more rapid, non-genomic effects. nih.gov These actions can involve the modulation of growth factor receptors and neurotransmitter receptors. nih.gov For example, estrogens have been shown to interact with metabotropic glutamate receptors and N-methyl-D-aspartate (NMDA) glutamate receptors, which are crucial for synaptic plasticity and cognitive function. nih.govnih.gov They can also modulate the density and function of dopamine and serotonin receptors in a region-specific manner. nih.gov

The sulfated nature of estrone-3-sulfate means it cannot freely cross cell membranes and requires transport proteins, such as organic-anion-transporting polypeptides (OATPs), to enter cells. wikipedia.org This transport mechanism adds another layer of regulation to its activity.

Influence on Cognitive Function

Estrogens are well-established as modulators of cognitive function, with effects on learning and memory. oup.comnih.gov Research has provided evidence that estrogen replacement therapy can protect against cognitive aging in women, particularly in the domain of verbal memory. oup.com

Animal studies have provided more direct evidence for the cognitive-enhancing effects of estrogens. For example, estrogen treatment has been shown to improve performance on various learning and memory tasks in rodents. nih.govusm.my These effects are thought to be mediated by estrogen's actions in key brain regions for cognition, such as the hippocampus and prefrontal cortex, where it can promote synaptic plasticity. oup.comnih.gov Premarin, a medication containing conjugated estrogens including estrone sulfate, has been shown to enhance multiple cognitive functions and increase the number of neurons involved in memory and learning in animal models. smolecule.com

Steroid Sulfation/Desulfation Balance in the Central Nervous System

The balance between the sulfation and desulfation of steroids is a critical regulatory mechanism in the CNS. frontiersin.orgnih.govresearchgate.net This process controls the bioavailability and activity of neurosteroids. Sulfation, which is the addition of a sulfate group, is catalyzed by sulfotransferase enzymes (SULTs), while desulfation, the removal of the sulfate group, is carried out by steroid sulfatase (STS). frontiersin.org

In the brain, sulfation pathways generally prevail, although this can be region-specific. frontiersin.orgnih.gov The sulfation of steroids increases their water solubility, facilitating their transport in the bloodstream. nih.govresearchgate.net Sulfated steroids like estrone-3-sulfate can act as a reservoir, providing a long-lasting supply of active hormones upon desulfation. wikipedia.orgnih.govresearchgate.net

The expression of SULTs and STS varies across different brain regions, suggesting a complex and localized regulation of neurosteroid activity. frontiersin.org For example, STS is expressed in the capillaries of the blood-brain barrier, where it can rapidly hydrolyze steroid sulfates coming from the periphery. frontiersin.orgnih.govresearchgate.net This balance is crucial, as unconjugated and sulfated steroids can have opposing effects on the same receptors. frontiersin.org Dysregulation of this balance has been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgnih.govresearchgate.net

Immunological Modulation

Estrone-3-sulfate, as the most abundant circulating estrogen, serves as a crucial reservoir for more biologically active estrogens and is implicated in the modulation of the immune system, particularly within the central nervous system (CNS). wikipedia.org While biologically inactive itself, its conversion to estrone and subsequently to the potent estrogen 17β-estradiol allows it to influence neuroinflammatory processes. wikipedia.org Estrogens are recognized for their neuroprotective capabilities, a significant part of which is attributed to their anti-inflammatory actions and their ability to inhibit the activation of microglia, the resident immune cells of the brain. nih.govfrontiersin.org This immunomodulatory function is critical in the context of various neurodegenerative diseases and brain injuries where inflammation is a key pathological component. nih.gov The activity of estrogens in controlling brain inflammation is dependent on factors such as hormone concentration, receptor selectivity, and specific cellular pathways. nih.gov

Anti-inflammatory Activity in the Central Nervous System

The anti-inflammatory properties of estrogens within the CNS are a cornerstone of their neuroprotective effects. nih.govnews-medical.net Following brain injury or in the presence of neurodegenerative conditions, an inflammatory cascade is initiated, which can exacerbate initial damage. nih.gov Research has demonstrated that estrogens can mitigate this response. For instance, studies using estrone, the direct metabolite of estrone-3-sulfate, have shown significant neuroprotection in animal models of traumatic brain injury (TBI). nih.gov In these models, estrone administration led to a decrease in cortical lesion volume, reduced neuronal injury, and a significant reduction in β-amyloid levels, a protein associated with neural injury. nih.gov

The broader family of estrogens, particularly 17β-estradiol, has been shown to exert anti-inflammatory effects by limiting the expression of neuroinflammatory mediators. pnas.org They can prevent the morphological changes that microglia undergo during an inflammatory response and limit the recruitment of peripheral immune cells to the injury site. pnas.org This action is primarily mediated through estrogen receptors (ERs), with studies indicating a key role for ERα in mediating these brain anti-inflammatory activities. pnas.org By controlling the expression of inflammatory molecules and the activation state of immune cells, estrogens help to protect the CNS from the detrimental consequences of a chronic or acute inflammatory reaction. nih.gov

Regulation of Microglial Activation

Microglia are the primary immune cells of the central nervous system and play a pivotal role in initiating and propagating neuroinflammation. oup.comoup.com When activated by injury or pathogens, microglia release a variety of potentially neurotoxic substances, including pro-inflammatory cytokines, reactive oxygen species like nitric oxide (NO), and prostaglandins. oup.comoup.com The regulation of microglial activation is therefore a key therapeutic target for neuroinflammatory and neurodegenerative diseases. nih.gov

Estrogens, derived from precursors like estrone-3-sulfate, are potent regulators of microglial function. nih.govbioscientifica.com A significant body of research, primarily focusing on 17β-estradiol, has shown that these hormones can suppress microglial activation and promote a more protective, anti-inflammatory state. frontiersin.orgfrontiersin.org

Key Mechanisms of Estrogenic Regulation of Microglia:

Inhibition of Inflammatory Mediators: Estrogens have been shown to decrease the production of several key inflammatory molecules by activated microglia. For example, in murine microglial cell lines, 17β-estradiol reduces the lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). oup.com This effect helps to limit the cytotoxic environment created during inflammation.

Estrogen Receptor (ER) Mediation: The effects of estrogens on microglia are mediated by estrogen receptors. oup.compnas.org While there has been some debate, multiple studies suggest that ERβ is the predominant estrogen receptor in microglia and plays a crucial role in the anti-inflammatory response. oup.compnas.org Activation of ERβ has been shown to decrease the production of inflammatory mediators. oup.com However, other studies also point to a role for ERα in reducing microglial reactivity. pnas.orgbioscientifica.com The G protein-coupled estrogen receptor (GPER) has also been implicated in modulating microglial phenotype. frontiersin.org

Modulation of Signaling Pathways: Estrogens can influence intracellular signaling pathways to control inflammation. For example, 17β-estradiol has been shown to alter the activation of the MAPK (mitogen-activated protein kinase) pathway in microglia, which is a potential mechanism for its inhibitory effects on microglial activation. oup.comfrontiersin.org

Promotion of Pro-Resolving Phenotype: Beyond simply suppressing inflammation, estrogens can actively promote a pro-resolving microglial phenotype. This includes enhancing the phagocytic clearance of apoptotic cells (efferocytosis), which is a critical process for resolving inflammation and preventing secondary necrosis. frontiersin.orgfrontiersin.org This action has been linked to the upregulation of the protein Annexin A1. frontiersin.orgfrontiersin.org

The table below summarizes key research findings on the effects of estrogens on microglial activation and the production of inflammatory mediators.

Mediator/FunctionStimulusEstrogen TreatmentObserved EffectReceptor ImplicatedReference
Nitric Oxide (NO)LPS17β-EstradiolDecreaseERβ oup.com
Inducible Nitric Oxide Synthase (iNOS)LPS17β-EstradiolDecreaseERβ oup.com
Cyclooxygenase-2 (COX-2)LPS17β-EstradiolDecreaseERβ oup.com
Phagocytosis of Apoptotic Cells-17β-EstradiolIncreaseERβ, GPER frontiersin.org
Microglial Activation (MHC-II expression)LPSEstradiol, TamoxifenDecreaseERα bioscientifica.com
TNFα ProductionLPS17β-EstradiolDecrease (AnxA1 dependent)ERβ, GPER frontiersin.orgfrontiersin.org

Molecular Mechanisms in Disease Models

Cancer Biology (In Vitro and Animal Models)

In the realm of oncology, estrone-3-sulfate is a key player in the progression of hormone-dependent cancers. Its influence is primarily exerted through its uptake into cancer cells and subsequent metabolic activation.

Role in Hormone-Dependent Breast Cancer Proliferation

Estrogens are well-established drivers of hormone-dependent breast cancer. frontiersin.org In postmenopausal women, where ovarian estrogen production has ceased, estrone-3-sulfate circulating in the plasma serves as a primary source of estrogens within tumor tissues. plos.org The proliferation of hormone-dependent breast cancer cells, such as T-47D and MCF-7, has been shown to increase with the addition of estrone-3-sulfate to the culture medium. nih.govuni-giessen.de

This proliferative effect is dependent on the intracellular conversion of estrone-3-sulfate. Once inside the cancer cell, it is hydrolyzed by the enzyme steroid sulfatase (STS) to estrone (B1671321). plos.orgnih.gov Estrone is then converted to the potent estrogen, estradiol (B170435), by 17β-hydroxysteroid dehydrogenase. plos.org Estradiol subsequently activates estrogen receptors, leading to the transcription of genes that promote cell proliferation. frontiersin.org Studies have demonstrated that the stimulatory effect of estrone-3-sulfate on the proliferation of breast cancer cells can be blocked by inhibitors of the transporters responsible for its uptake. uni-giessen.de

In a study using T47D breast cancer cells, those stably transfected to overexpress the sodium-dependent organic anion transporter (SOAT) showed a significantly higher sensitivity to estrone-3-sulfate-stimulated proliferation compared to control cells. frontiersin.org The half-maximal effective concentration (EC50) for proliferation was 2.2 nM in SOAT-T47D cells, compared to 21.7 nM in control T47D cells, indicating a tenfold increase in sensitivity. frontiersin.org

Cell LineTreatmentEC50 for ProliferationReference
T47D (Control)Estrone-3-sulfate21.7 nM frontiersin.org
T47D (SOAT-transfected)Estrone-3-sulfate2.2 nM frontiersin.org

Targeting of Organic Anion Transporting Polypeptides in Tumor Cells

Due to its hydrophilic nature, estrone-3-sulfate cannot freely diffuse across the cell membrane and requires active transport. nih.gov This transport is mediated by a family of proteins known as Organic Anion Transporting Polypeptides (OATPs), which are part of the solute carrier (SLC) superfamily. plos.org Several OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1, are involved in the uptake of estrone-3-sulfate into cancer cells. researchgate.netnih.gov

Research has shown that the expression of certain OATPs is elevated in breast tumor tissues compared to normal breast tissue. nih.gov This overexpression facilitates the accumulation of estrone-3-sulfate within the tumor, leading to higher intratumoral concentrations of active estrogens and promoting cancer cell proliferation. researchgate.netnih.gov For instance, the expression of OATP1A2 was found to be significantly higher in hormone-dependent MCF-7 breast cancer xenografts compared to hormone-independent MDA-MB-231 xenografts. plos.orgresearchgate.net This correlated with a higher tumor uptake of estrone-3-sulfate in the MCF-7 model. plos.orgresearchgate.net

Furthermore, studies on MCF-7 cells overexpressing OATP2B1 demonstrated significantly greater cell proliferation, estrogen receptor-mediated transcriptional activity, and estradiol secretion upon stimulation with estrone-3-sulfate compared to control cells. researchgate.netnih.gov The transport efficiency of estrone-3-sulfate has been found to be tenfold higher in hormone-dependent MCF-7 cells compared to hormone-independent breast cancer cells. nih.gov

Breast Cancer ModelOATP Isoform with Higher ExpressionOutcomeReference
MCF-7 (hormone-dependent)OATP1A2Higher tumor uptake of E1S plos.orgresearchgate.net
MCF-7 (OATP2B1-overexpressing)OATP2B1Increased cell proliferation and estradiol secretion researchgate.netnih.gov

Blocking studies have confirmed the role of these transporters. Pre-administration of an excess of unlabeled estrone-3-sulfate significantly reduced the uptake of radiolabeled estrone-3-sulfate in both MCF-7 and MDA-MB-231 xenografts, indicating a carrier-mediated transport process. plos.orgresearchgate.net

Steroid Sulfatase Activity in Cancer Progression

Steroid sulfatase (STS) is the enzyme responsible for the hydrolysis of estrone-3-sulfate to estrone, a critical step in the formation of active estrogens within tumor cells. nih.govoup.com The expression and activity of STS are often increased in malignant breast tissues compared to non-malignant tissues. oup.com This elevated STS activity contributes to the high intratumoral concentrations of estrogens that fuel the growth of hormone-dependent tumors. oup.comnih.gov

The "sulfatase pathway," which involves the uptake of estrone-3-sulfate and its subsequent desulfation by STS, is a major contributor to in situ estrogen production in malignant tissues. nih.govportlandpress.com In postmenopausal women, this pathway is a predominant source of tumor estradiol. plos.org High expression of STS has been associated with a poor prognosis in patients with colorectal cancer. nih.gov

Inhibition of STS has emerged as a promising therapeutic strategy for hormone-dependent cancers. oup.comportlandpress.com By blocking the conversion of estrone-3-sulfate to estrone, STS inhibitors can effectively reduce the levels of active estrogens in tumor cells, thereby inhibiting their proliferation. nih.gov

Neurodegenerative Diseases

The role of estrogens and their precursors in the central nervous system has gained increasing attention, particularly in the context of age-related neurodegenerative diseases.

Contribution to Neurodegeneration Pathophysiology

Neurosteroids, including estrogens, are known to have neuroprotective effects. nih.gov Steroid sulfation and desulfation are key processes in regulating the bioactivity of these steroids in the brain. nih.gov The blood-brain barrier (BBB) plays a crucial role in this process, as it can be compromised in neurodegenerative diseases, potentially altering the transport of molecules like estrone-3-sulfate into the brain parenchyma. nih.govmdpi.com

Within the brain, STS is expressed in various regions, including the hippocampus and temporal lobe, and can hydrolyze steroid sulfates that cross the BBB. nih.gov A shift in the balance between sulfation and desulfation, potentially leading to altered levels of active steroids, may contribute to the pathophysiology of neurodegenerative disorders. nih.gov For example, reduced plasma levels of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), another substrate for STS, are considered a risk factor for Alzheimer's disease. nih.gov

Mechanisms in Alzheimer's Disease Models

Alzheimer's disease (AD) is characterized by the accumulation of β-amyloid plaques and neurofibrillary tangles. nih.gov Estrogens have been investigated for their potential to mitigate AD pathology. nih.govresearchgate.net Some studies suggest that estrogens can reduce the generation of β-amyloid peptides and protect neurons from their neurotoxic effects. nih.govsemanticscholar.org

In a rat model of traumatic brain injury, which can lead to neurodegeneration and increased β-amyloid levels, treatment with estrone was found to significantly decrease cortical levels of β-amyloid. nih.gov This effect was associated with the activation of the ERK signaling pathway and an increase in brain-derived neurotrophic factor (BDNF), suggesting a neuroprotective mechanism. nih.gov In mouse cortical cultures, estrone, along with other estrogens, demonstrated protection against oxidative and excitotoxic neuronal death, which are mechanisms relevant to neurodegeneration in AD. semanticscholar.org

However, the direct impact of estrogen therapy on amyloid deposition in AD models has yielded mixed results. One study using female PDAPP mice, an animal model of Alzheimer's disease, found that long-term estrogen therapy did not alter the accumulation of β-amyloid in the brain. researchgate.net This highlights the complexity of estrogen signaling in the brain and the need for further research to elucidate the precise role of precursors like estrone-3-sulfate in the context of AD. The differential effects may be linked to the specific estrogenic compound used, the timing of administration, and the animal model studied.

Mechanisms in Parkinson's Disease Models

Estrone-3-sulfate (E1S) is a biologically inactive steroid that serves as a major circulating reservoir for the formation of active estrogens. Its role in Parkinson's disease (PD) models is primarily understood through its conversion into active forms, namely estrone (E1) and subsequently the more potent 17β-estradiol (E2). This conversion is catalyzed by the enzyme steroid sulfatase (STS), which is expressed in various tissues, including the brain. nih.govportlandpress.comresearchgate.net The balance between sulfation (inactivation) and desulfation (activation) is critical, and a shift in this equilibrium towards unconjugated, active steroids has been implicated in the pathophysiology of PD. nih.govresearchgate.net

The neuroprotective effects of estrogens have been demonstrated in various experimental models of Parkinson's disease, such as those induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA). news-medical.netresearchgate.netjneurosci.org While direct studies on Estrone-3-sulfate are limited, the mechanisms are inferred from the actions of its active metabolites, which are made available through the sulfatase pathway.

Key neuroprotective mechanisms identified in these models include:

Dopaminergic Neuron Survival: Estrogens, derived from the E1S pool, have been shown to protect dopaminergic neurons in the substantia nigra from degeneration. news-medical.netnih.govnih.gov In MPTP-treated mice, estrogen administration mitigates the loss of dopaminergic neurons and fibers in both the substantia nigra and the striatum. jneurosci.orgnih.gov This protective effect is often linked to the activation of estrogen receptors (ERs), particularly ERα, found on these neurons. researchgate.netresearchgate.net

Modulation of Dopamine (B1211576) Metabolism: Studies have shown that estrogens can increase the synthesis and release of dopamine in the striatum. news-medical.net This may help compensate for the loss of dopaminergic neurons and alleviate motor symptoms associated with PD models.

Anti-apoptotic Signaling: The neuroprotective effect of estradiol is mediated in part by the activation of pro-survival signaling pathways. One such pathway is the PI3K/Akt cascade, which leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic factors. researchgate.netfrontiersin.org Activation of this pathway enhances neuronal resilience against neurotoxic insults.

Reduction of Oxidative Stress: Oxidative stress is a key contributor to neuronal death in Parkinson's disease. nih.gov Estrogens exhibit antioxidant properties and can suppress oxidative stress in the striatum of MPTP-treated mice, thereby protecting dopaminergic neurons from damage. nih.govfrontiersin.org

Glial Cell Modulation: Estrogens influence the function of glial cells, which play a critical role in the neuroinflammatory response in PD. nih.gov By modulating astrocyte and microglia activity, estrogens can shift the glial response from a pro-inflammatory, neurotoxic state to an anti-inflammatory, neuroprotective one. nih.gov

A noteworthy complexity is the role of STS itself. While its action is necessary to produce neuroprotective estrogens from E1S, some studies suggest that STS inhibition might be beneficial in neurodegenerative diseases by reducing protein aggregation. sci-hub.se Furthermore, lower levels of the sulfated steroid DHEA-S have been observed in PD patients, suggesting a complex dysregulation of steroid metabolism in the disease. portlandpress.com

Table 1: Effects of Estrogens (derived from Estrone-3-sulfate) in Parkinson's Disease Models
MechanismKey Molecular Target/PathwayObserved Effect in PD ModelsReference
NeuroprotectionDopaminergic NeuronsIncreased survival of neurons in substantia nigra. news-medical.netnih.gov
Anti-apoptosisPI3K/Akt/Bcl-2 PathwayActivation of pro-survival signaling, inhibition of cell death. researchgate.netfrontiersin.org
Antioxidant ActivityReactive Oxygen Species (ROS)Suppression of oxidative stress in the striatum. nih.govfrontiersin.org
Glial ModulationMicroglia & AstrocytesModulation of glial inflammatory response. nih.gov
Dopamine HomeostasisDopamine Synthesis & ReleaseIncreased dopamine levels in the striatum. news-medical.net

Inflammatory Processes

Molecular Pathways of Anti-inflammatory Action

The conversion of Estrone-3-sulfate to active estrogens is a key process for mediating anti-inflammatory effects, particularly within the central nervous system (CNS). Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a hallmark of many neurodegenerative diseases. nih.govd-nb.info Estrogens, made available from the E1S reservoir via steroid sulfatase activity, exert potent anti-inflammatory actions by modulating the function of these immune cells through several molecular pathways. nih.govresearchgate.net

Inhibition of NF-κB Signaling: A primary mechanism of estrogen's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). gutnliver.orgnih.gov

Mechanism: Upon binding to their receptors (ERα and ERβ), which are expressed in microglia and astrocytes, estrogens can interfere with NF-κB activation. mdpi.comnih.gov This interference can occur through direct protein-protein interactions between the estrogen receptor and NF-κB subunits (e.g., p65/RelA), preventing NF-κB from binding to DNA. ahajournals.org Estradiol has also been shown to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus. gutnliver.orgnih.gov

Effect: This suppression of NF-κB activity leads to a decreased production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and iNOS. mdpi.comgutnliver.orgnih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Estrogens can also influence inflammatory responses through the modulation of MAPK signaling cascades.

Mechanism: In microglia, 17β-estradiol has been shown to induce the rapid phosphorylation of the p42/p44 MAPK (also known as ERK1/2). nih.gov The activation of this pathway appears to be involved in the anti-inflammatory effects of estrogen, as the use of a MAPK inhibitor (PD 98059) blocked these actions. nih.gov

Effect: This signaling modulation contributes to the attenuation of microglial activation, leading to reduced superoxide (B77818) release and phagocytic activity. nih.gov

Promotion of Pro-Resolving Microglial Phenotypes: Beyond simply suppressing inflammation, estrogens can actively promote a shift in microglial behavior towards a pro-resolving, anti-inflammatory state (M2 phenotype).

Mechanism: Estradiol, acting via ERβ, enhances the capacity of microglia to clear away apoptotic cells (a process called efferocytosis). frontiersin.org This action is mediated through the increased production and release of the protein Annexin A1, a known mediator of inflammation resolution. frontiersin.org

Effect: By promoting the efficient removal of cellular debris and inducing an anti-inflammatory phenotype, estrogens help to limit the duration and intensity of the neuroinflammatory response, thereby protecting surrounding neural tissue. frontiersin.orgnih.gov

Suppression of Inflammatory Mediators: Through the pathways described above, estrogens effectively reduce the expression and release of a wide array of pro-inflammatory molecules from activated microglia and astrocytes.

Table 2: Molecular Pathways of Anti-inflammatory Action of Estrogens
PathwayKey Molecules InvolvedCell TypeOutcomeReference
NF-κB InhibitionERα, ERβ, IκBα, p65/RelAMicroglia, Astrocytes, MacrophagesDecreased transcription of IL-1β, IL-6, TNF-α, iNOS. mdpi.comgutnliver.orgnih.gov
MAPK Modulationp42/p44 MAPK (ERK1/2)MicrogliaAttenuation of microglial superoxide release and phagocytosis. nih.gov
Promotion of ResolutionERβ, Annexin A1MicrogliaEnhanced phagocytosis (efferocytosis) and shift to M2 anti-inflammatory phenotype. frontiersin.org
Suppression of MediatorsiNOS, COX-2, ROS, ProstaglandinsMicrogliaReduced production of neurotoxic inflammatory molecules. nih.govoup.com

Advanced Research Models and Methodologies

Cell Culture Models

Cell culture systems are fundamental tools for studying the cellular and molecular actions of Estrone-3-sulfate. They provide a means to examine specific transport mechanisms, metabolic conversion, and the resulting impact on cellular processes like proliferation.

Breast cancer cell lines are critical for understanding the role of E3S in cancer pathology, with different lines representing distinct cancer subtypes. The most commonly used are the estrogen receptor-positive (ER+) lines, MCF-7 and T47D, and the estrogen receptor-negative (ER-) line, MDA-MB-231. oup.com

Research shows significant differences in how these cell lines process E3S. Hormone-dependent cell lines like MCF-7 and T47D can convert a very high percentage of E3S into the potent estrogen, estradiol (B170435) (E2). nih.gov This conversion is attributed to high intracellular sulfatase activity, which hydrolyzes the sulfate (B86663) group from E3S. nih.gov In contrast, hormone-independent MDA-MB-231 cells exhibit very little or no conversion of E3S to estradiol, indicating much lower sulfatase activity. nih.gov This metabolic difference is a key factor in why E3S can stimulate proliferation in hormone-dependent, but not hormone-independent, breast cancers.

Studies specifically using T47D cells have demonstrated that the uptake of E3S can lead to increased cell proliferation. researchgate.net This effect is significantly enhanced when the cells are engineered to overexpress specific transporters. In one study, T47D cells stably transfected to express the sodium-dependent organic anion transporter (SOAT) showed a tenfold greater sensitivity to E3S-stimulated proliferation compared to control T47D cells. frontiersin.org The half-maximal effective concentration (EC₅₀) for E3S-induced proliferation was 2.2 nM in the SOAT-expressing cells, versus 21.7 nM in the control cells, highlighting the crucial role of this transporter in mediating the proliferative effects of E3S. frontiersin.org

Table 1: Characteristics of Breast Cancer Cell Lines in Estrone-3-sulfate Research

Cell LineEstrogen Receptor (ER) StatusKey Findings Related to Estrone-3-sulfate (E3S)Reference
MCF-7Positive (ER+)High conversion of E3S to estradiol (E2) due to sulfatase activity. Used in xenograft models to show high E3S uptake in vivo. nih.govresearchgate.netnih.gov
T47DPositive (ER+)High conversion of E3S to E2. E3S stimulates cell proliferation, an effect greatly enhanced by SOAT transporter expression. nih.govresearchgate.netfrontiersin.org
MDA-MB-231Negative (ER-)Very low to no conversion of E3S to E2. Used in xenograft models as a comparison to show lower E3S uptake. nih.govresearchgate.netnih.gov

The murine 3T3-L1 cell line is a widely used model to study adipogenesis (the formation of fat cells) and the metabolic functions of adipocytes. These cells can be differentiated from preadipocytes into mature, lipid-storing adipocytes. mdpi.com In the context of E3S, 3T3-L1 cells are used to investigate the role of steroid transport and metabolism in adipose tissue.

Studies have focused on the expression and function of the sodium-dependent organic anion transporter, Soat (the mouse equivalent of human SOAT), in 3T3-L1 cells. nih.govresearchgate.net Soat expression is significantly higher in mature 3T3-L1 adipocytes compared to preadipocytes. researchgate.net Research using the related sulfated steroid DHEAS (dehydroepiandrosterone sulfate) showed that while DHEAS itself had little effect on lipid accumulation, its uptake mediated by an upregulated Soat transporter led to a significant inhibition of lipid buildup. nih.gov This suggests that transporters like Soat play a key role in allowing sulfated steroids to exert metabolic effects within fat cells. nih.govresearchgate.net Furthermore, these models are used to study the intracrine conversion of precursors like DHEAS into active androgens and estrogens within the adipocyte itself. mdpi.com

Table 2: Research Applications of 3T3-L1 Cells for Sulfated Steroids

Experimental FocusKey FindingsReference
Soat Transporter ExpressionSoat mRNA expression is significantly higher in differentiated adipocytes than in preadipocytes and can be upregulated by lipopolysaccharide (LPS). nih.govresearchgate.net
Lipid AccumulationTreatment with DHEA (the non-sulfated form) reduces lipid accumulation. DHEAS (the sulfated form) significantly inhibits lipid accumulation only after Soat expression is induced. nih.gov
Intracrine MetabolismMature 3T3-L1 adipocytes can convert DHEAS into androgens like testosterone (B1683101) and dihydrotestosterone, but not estradiol. mdpi.com

The human colon adenocarcinoma cell line, Caco-2, is the gold standard for in vitro modeling of the human intestinal barrier. nih.govsigmaaldrich.com When cultured on permeable membrane inserts, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. nih.gov This system is used extensively for bidirectional transport studies to assess a compound's absorption and efflux.

Research using Caco-2 monolayers has identified E3S as a substrate for efflux transporters, particularly the Breast Cancer Resistance Protein (BCRP). sigmaaldrich.comtandfonline.com In these experiments, the transport of E3S is measured from the apical (lumen) side to the basolateral (blood) side and vice versa. A higher basolateral-to-apical transport rate indicates active efflux. Studies using Caco-2 cells with a targeted gene knockout of BCRP showed that the polarized efflux of E3S was significantly reduced, confirming its status as a BCRP substrate. sigmaaldrich.com The efflux ratio (a measure of polarized transport) for E3S dropped from 22.7 in wild-type cells to 1.76 in BCRP knockout cells. sigmaaldrich.com These models are crucial for predicting how E3S is handled at the intestinal level and its resulting bioavailability.

Table 3: Estrone-3-sulfate Transport Studies in Caco-2 Cell Monolayers

ModelParameter MeasuredFindingReference
Wild-Type Caco-2Efflux Ratio (ER)The ER for E3S was 22.7, indicating significant active efflux from the basolateral to the apical side. sigmaaldrich.com
BCRP Knockout Caco-2Efflux Ratio (ER)The ER for E3S was reduced to 1.76, demonstrating that BCRP is a primary transporter responsible for its efflux. sigmaaldrich.com
Wild-Type Caco-2Apparent Permeability (Papp)Transport studies showed low Papp values for E3S, consistent with a hydrophilic compound that requires carrier-mediated transport. jst.go.jp

To study the function of a single transport protein in isolation, researchers use transfected cell lines. Human Embryonic Kidney 293 (HEK293) cells are often chosen for this purpose as they have low endogenous expression of many transporters, providing a "blank slate". mdpi.complos.org Scientists introduce the gene for a specific transporter, such as SOAT (Sodium-dependent Organic Anion Transporter; gene symbol SLC10A6), into these cells.

Studies using SOAT-transfected HEK293 cells have been instrumental in characterizing its function. These experiments demonstrated that SOAT is a sodium-dependent uptake carrier. mdpi.complos.org Transport of E3S into the cells was significant only in the presence of sodium. plos.org This model also established the high specificity of SOAT: it transports 3'- and 17'-monosulfated steroids like E3S and DHEAS, but not non-sulfated steroids (e.g., estrone), glucuronidated steroids, or disulfated steroids. mdpi.comencyclopedia.pub

As mentioned previously, breast cancer cell lines like T47D have also been stably transfected with SOAT. frontiersin.orguni-giessen.de This model uniquely connects transporter function to a direct pathological effect. It showed that increasing E3S uptake via SOAT directly leads to enhanced, hormone-dependent cancer cell proliferation, which could be blocked by a SOAT inhibitor. frontiersin.orguni-giessen.de

Table 4: Key Findings from SOAT-Transfected Cell Models

Cell Line ModelResearch GoalKey FindingReference
SOAT-HEK293Characterize transporter functionConfirmed SOAT is a highly specific, sodium-dependent uptake transporter for monosulfated steroids, including E3S. mdpi.complos.orgencyclopedia.pub
SOAT-T47DLink transport to biological effectDemonstrated that SOAT-mediated uptake of E3S significantly increases breast cancer cell proliferation (10-fold higher sensitivity). frontiersin.org
SOAT-T47DTest therapeutic conceptThe E3S-stimulated proliferation of SOAT-T47D cells was effectively blocked by a SOAT-specific inhibitor. frontiersin.orguni-giessen.de

Caco-2 Cell Monolayers for Transport Studies

Animal Models

Murine xenograft models involve implanting human cancer cells into immunodeficient mice. To study E3S, researchers typically use ovariectomized mice, which have minimal circulating estrogens, to better mimic the postmenopausal state where E3S is a crucial estrogen source. nih.gov Human breast cancer cells, such as the ER+ MCF-7 and ER- MDA-MB-231 lines, are implanted to grow as tumors.

Studies using these models have investigated the biodistribution of radiolabeled E3S. A key finding is that the uptake of E3S is significantly higher in the hormone-dependent MCF-7 tumors compared to the hormone-independent MDA-MB-231 tumors. researchgate.netnih.govnih.gov The highest tumor uptake was observed 6 hours after injection. nih.gov Furthermore, blocking studies, where a large excess of non-labeled E3S was administered before the labeled dose, resulted in significantly lower tumor uptake in both models. researchgate.netnih.govnih.gov This demonstrates that the uptake is not passive diffusion but an active, carrier-mediated process. nih.gov This finding correlates with the observation that the expression of the transporter OATP1A2 was significantly higher in the MCF-7 xenografts than in the MDA-MB-231 xenografts, suggesting it is one of the transporters involved in the preferential uptake of E3S by hormone-dependent tumors. researchgate.netnih.gov

Table 5: Estrone-3-sulfate Uptake in Murine Breast Cancer Xenograft Models

Xenograft ModelTime PointTumor Uptake (%ID/g)Tumor-to-Muscle RatioKey ObservationReference
MCF-7 (ER+)6 h13.9 ± 3.110.7 ± 1.5Significantly higher tumor uptake and tumor-to-muscle ratio compared to MDA-MB-231, correlating with higher OATP1A2 expression. nih.govnih.gov
48 h--
MDA-MB-231 (ER-)6 h10.4 ± 1.13.8 ± 0.7Lower uptake indicates less dependence on E3S as a precursor. Uptake is still carrier-mediated as shown by blocking studies. nih.govnih.gov
48 h--

%ID/g: Percentage of the total injected dose per gram of tissue.

Knockout Mouse Models (e.g., Slc10a6−/−)

The study of Estrone-3-sulfate (E1S) has been significantly advanced by the development of knockout mouse models, particularly the Slc10a6−/− mouse. The Slc10a6 gene encodes the Sodium-Dependent Organic Anion Transporter (SOAT), a transmembrane protein that facilitates the sodium-dependent uptake of sulfated steroid hormones, including E1S, into target cells. encyclopedia.pubmdpi.comgenecards.org As E1S is hydrophilic, it cannot readily diffuse across cell membranes and requires such transport proteins to enter cells, where it can be converted by steroid sulfatase into the biologically active estrogen, estrone (B1671321). wikipedia.org

The establishment of a Slc10a6−/− knockout mouse model, with a C57BL/6N genetic background, has been instrumental in elucidating the physiological role of this transporter. mdpi.com Research using this model has revealed several key findings regarding steroid homeostasis and metabolism.

Key Research Findings from Slc10a6−/− Mouse Models:

Adipose Tissue and Metabolism: In Slc10a6−/− knockout mice, adipocytes in certain adipose tissues of both males and females were observed to be larger, suggesting adipocyte hypertrophy. cyagen.com Despite this change in cell size, the serum levels of key metabolic hormones such as adiponectin, resistin, and leptin were comparable to those in wild-type mice. cyagen.comnih.gov

Steroid Homeostasis: While the knockout mice were fertile with normal spermatogenesis, male Slc10a6−/− mice exhibited significantly higher serum levels of cholesterol sulfate compared to their wild-type counterparts. cyagen.comnih.gov This indicates a crucial role for the SOAT transporter in the disposition and balance of sulfated steroids.

Inflammatory Response: Studies have noted an inflammation-associated upregulation of Slc10a6 mRNA in the liver and macrophage cell lines of mice. cyagen.com The SOAT substrate, dehydroepiandrosterone (B1670201) sulfate (DHEAS), was found to enhance the lipopolysaccharide (LPS)-induced production of a pro-inflammatory chemokine in macrophages, suggesting that SOAT-mediated transport contributes to hepatic inflammatory responses. cyagen.com

These models underscore the importance of the SOAT transporter in providing peripheral target tissues, such as adipose tissue and the testis, with essential steroid precursors like E1S. cyagen.com

Table 1: Phenotypic Comparisons in Slc10a6 Knockout Mouse Models
Phenotype/ParameterWild-Type (Slc10a6+/+) MiceKnockout (Slc10a6−/−) MiceReference
Adipocyte SizeNormalIncreased size (hypertrophy) in certain adipose tissues cyagen.com
Serum Cholesterol Sulfate (Males)NormalSignificantly higher cyagen.comnih.gov
Serum Adiponectin, Resistin, LeptinNormal levelsComparable to wild-type cyagen.comnih.gov
Fertility and SpermatogenesisNormalNormal cyagen.com

Mechanistic Studies in Different Mammalian Species (e.g., Mares, American Bisons)

Mechanistic studies of Estrone-3-sulfate in large mammals, such as mares and American bisons, have provided valuable comparative insights into the endocrinology of pregnancy. Research has increasingly relied on advanced analytical techniques like liquid chromatography coupled to mass spectrometry (LC-MS) to ensure high specificity and accuracy, as traditional immunoassays have shown poor correlation and reliability for quantifying steroid hormones. researchgate.netresearchgate.netnih.gov

These studies have focused on quantifying the fluctuating concentrations of E1S and other steroid hormones in serum throughout gestation.

Key Research Findings in Mares and American Bisons:

Hormone Quantification: A validated LC-MS method was developed for the simultaneous quantification of estrone-3-sulfate (E3S), progesterone (B1679170) (PRO), estrone (E1), and estradiol (E2) in the serum of both mares and American bisons. researchgate.netnih.gov This method achieved a lower limit of quantification of 0.5 ng/mL for E3S. researchgate.netuliege.be

Estrone-3-Sulfate in Mares: In pregnant mares, E1S concentrations fluctuate significantly. A peak concentration for E1S was observed around the fifth month of gestation, with a median value of 573.6 ng/mL. researchgate.net Following this peak, E1S levels tend to decrease more rapidly than estrone levels towards the end of the pregnancy. researchgate.net A strong positive correlation has been established between the serum concentrations of E1 and E1S (r = 0.85). researchgate.netresearchgate.net

Estrone-3-Sulfate in American Bisons: In American bisons, serum E1S was found to be present in pregnant animals and increased significantly in the second and third trimesters compared to non-pregnant cows and bulls. researchgate.net E1S levels were also shown to be higher in the third trimester than in the second. researchgate.net Furthermore, a significant correlation was found between E1S concentration and the day of pregnancy (r = 0.60), as well as between serum and fecal E1S concentrations (r = 0.77), highlighting its potential as a biomarker for pregnancy monitoring. researchgate.netnih.gov

These comparative studies demonstrate species-specific patterns in steroid metabolism while underscoring the universal role of E1S as a major circulating estrogen precursor during pregnancy. The use of precise LC-MS methods is crucial for refining the understanding of reproductive endocrinology in different mammals. researchgate.netnih.gov

Table 2: Comparative Estrone-3-Sulfate (E1S) Findings in Mares and American Bisons
FindingMaresAmerican BisonsReference
Primary Analytical MethodLiquid Chromatography-Mass Spectrometry (LC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netnih.govnih.gov
Peak E1S Concentration during PregnancyObserved at ~5th month (Median: 573.6 ng/mL)Increases in 2nd and 3rd trimesters; higher in 3rd researchgate.netresearchgate.net
Correlation with Estrone (E1)Strong positive correlation (r = 0.85)Strong positive correlation (r = 0.76) researchgate.netresearchgate.netresearchgate.net
Correlation with Pregnancy ProgressionConcentrations peak mid-gestation then declineConcentrations correlate with day of pregnancy (r = 0.60) researchgate.netresearchgate.net

Omics Approaches and Systems Biology

Metabolomics and Lipidomics

Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules (metabolites) and lipids within a biological system. These approaches are instrumental in understanding the intricate roles of Estrone-3-sulfate sodium in various physiological and pathological states.

Profiling of Steroid Metabolites

The profiling of steroid metabolites, a sub-field of metabolomics, focuses on the quantitative and qualitative analysis of the entire complement of steroids (the steroidome) in a biological sample. Estrone-3-sulfate is a key component of the steroid metabolome and serves as a major circulating reservoir for more potent estrogens. nih.gov

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are the cornerstone of steroid profiling. uliege.benih.gov These methods allow for the simultaneous measurement of a wide array of steroids, including Estrone-3-sulfate, its precursor estrone (B1671321), and its more active downstream metabolite, estradiol (B170435). uliege.benih.gov This comprehensive profiling is crucial for understanding the dynamic equilibrium and metabolic conversions within the steroidogenic pathways. wikipedia.org

Research has utilized steroid profiling to investigate the role of Estrone-3-sulfate in various contexts. For instance, studies on pregnancy in different mammal species have employed LC-MS methods to quantify Estrone-3-sulfate alongside other critical steroid hormones like progesterone (B1679170), estrone, and estradiol in serum. uliege.benih.gov Furthermore, metabolomic studies have identified Estrone-3-sulfate as a significant metabolite in the synovial fluid of patients with late-stage osteoarthritis, suggesting its involvement in the pathophysiology of the disease. nih.gov In the context of miscarriage, untargeted metabolomics has revealed significantly lower levels of estrone sulfate (B86663) in women who experienced a threatened miscarriage that resulted in pregnancy loss, highlighting its potential as a biomarker. nih.gov

Untargeted and Targeted Metabolomics

Both untargeted and targeted metabolomics approaches are employed to study Estrone-3-sulfate.

Untargeted metabolomics aims to capture and measure as many metabolites as possible in a sample without a preconceived bias. This hypothesis-generating approach is valuable for discovering novel biomarkers and understanding global metabolic changes. For example, untargeted metabolomic analysis of urine from xenograft mouse models of breast cancer identified several metabolites, including a compound with fragments matching estradiol sulfate, that were correlated with tumor growth. mdpi.com Similarly, untargeted profiling of synovial fluid in osteoarthritis patients identified Estrone-3-sulfate as one of nine key metabolites that differed between early and late stages of the disease. nih.gov

Targeted metabolomics , in contrast, focuses on the precise and quantitative measurement of a predefined set of metabolites, such as the key players in the estrogen metabolism pathway. This hypothesis-driven approach offers high sensitivity and specificity. Targeted methods have been developed and validated for the simultaneous quantification of Estrone-3-sulfate, estrone, estradiol, and progesterone in serum, providing a powerful tool for endocrinological research. uliege.benih.gov These targeted assays often utilize techniques like LC-MS/MS operating in multiple reaction monitoring mode to achieve low limits of quantification. nih.gov A targeted metabolomics study also highlighted that certain isoflavones can significantly inhibit the sulfation of estrone and estradiol, thereby impacting the levels of Estrone-3-sulfate in breast cancer cells. researchgate.net

Table 1: Research Findings from Metabolomics and Lipidomics Studies

Research Area Key Findings Analytical Approach Citations
Osteoarthritis Estrone-3-sulfate was identified as one of nine key metabolites enriched in the synovial fluid of late-stage osteoarthritis patients. Untargeted LC-MS nih.gov
Threatened Miscarriage Serum levels of estrone sulfate were significantly lower in women who had a threatened miscarriage that resulted in pregnancy loss. Untargeted Metabolomics nih.gov
Breast Cancer A metabolite with fragments matching estradiol sulfate was found to be correlated with tumor growth in a xenograft mouse model. Untargeted Metabolomics mdpi.com
Endocrinology of Pregnancy A method for the simultaneous quantification of Estrone-3-sulfate, progesterone, estrone, and estradiol in serum was developed and validated. Targeted LC-MS uliege.benih.gov
Isoflavone Effects Genistein and daidzein (B1669772) were found to be potent inhibitors of estrone and estradiol sulfation in breast cancer cells. Targeted Metabolomics researchgate.net

Proteomics

Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of Estrone-3-sulfate, proteomics helps to identify and characterize the proteins that are involved in its transport, metabolism, and downstream signaling pathways.

Identification of Proteins Involved in this compound Pathways

Estrone-3-sulfate itself is biologically inactive and requires transport into cells and subsequent enzymatic conversion to exert its effects. wikipedia.org Proteomic approaches are crucial for identifying the key proteins involved in these processes.

Transporter Proteins: Estrone-3-sulfate is an anion and cannot freely diffuse across cell membranes. wikipedia.org Its entry into cells is mediated by specific transporter proteins. Members of the organic anion-transporting polypeptide (OATP) family, such as OATP1B1 and OATP2B1, and the sodium-dependent organic anion transporter (SOAT), have been identified as key transporters of Estrone-3-sulfate. wikipedia.orgcaymanchem.com Proteomic studies, in conjunction with functional assays, have been instrumental in characterizing the substrate specificity and transport kinetics of these proteins. For example, research has shown that Estrone-3-sulfate inhibits OATP1B1 with a high affinity. caymanchem.com Mutagenesis studies have further pinpointed specific amino acid residues within these transporters that are critical for Estrone-3-sulfate recognition and transport. plos.org

Metabolic Enzymes: Once inside the cell, Estrone-3-sulfate is converted to the more active estrogen, estrone, by the enzyme steroid sulfatase (STS). wikipedia.org Conversely, estrogen sulfotransferases (SULTs), such as SULT1E1, catalyze the sulfation of estrone back to Estrone-3-sulfate, creating a dynamic equilibrium. wikipedia.org Proteomic analyses of tissues can reveal the expression levels of these enzymes, providing insights into the local regulation of active estrogen levels. For instance, proteomic analysis of breast cancer cells has been used to study the expression of proteins involved in estrogen metabolism in response to various treatments. umich.edunih.gov

Downstream Signaling Proteins: The estrogenic effects initiated by the conversion of Estrone-3-sulfate are mediated through estrogen receptors (ERα and ERβ) and subsequent changes in protein expression. mdpi.com Proteomic studies have identified numerous proteins that are differentially expressed in response to estrogens. For example, a proteomic analysis of mouse seminal vesicles treated with 17β-estradiol identified 133 regulated proteins, providing potential biomarkers for estrogenic activity. mdpi.com In breast cancer cells, proteomic methods have revealed that 17β-estradiol alters the expression of numerous proteins involved in cell division and apoptosis. nih.gov

Table 2: Proteins Involved in Estrone-3-Sulfate Pathways

Protein/Protein Family Function Relevance to Estrone-3-Sulfate Citations
Organic Anion-Transporting Polypeptides (OATPs) Mediate the sodium-independent transport of various compounds across cell membranes. Facilitate the uptake of Estrone-3-sulfate into cells. wikipedia.orgcaymanchem.com
Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6) A sodium-dependent transporter of organic anions. Mediates the transport of Estrone-3-sulfate into cells. wikipedia.org
Steroid Sulfatase (STS) Catalyzes the hydrolysis of steroid sulfates. Converts Estrone-3-sulfate to the active estrogen, estrone. wikipedia.org
Estrogen Sulfotransferases (SULTs) Catalyze the sulfation of estrogens. Convert estrone back to Estrone-3-sulfate, regulating active estrogen levels. wikipedia.org
Estrogen Receptors (ERα, ERβ) Nuclear receptors that mediate the genomic effects of estrogens. Activated by estradiol, which is formed from the metabolic conversion of Estrone-3-sulfate. mdpi.com

Multi-Omics Integration (e.g., with Genomics, Transcriptomics)

Integrating data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—provides a more holistic and systems-level understanding of the biological roles of Estrone-3-sulfate. This multi-omics approach allows researchers to connect genetic variations (genomics) and gene expression patterns (transcriptomics) with protein expression (proteomics) and metabolic profiles (metabolomics), creating a comprehensive picture of the pathways influenced by Estrone-3-sulfate. frontiersin.orgnih.gov

For example, in the context of breast cancer, researchers can integrate transcriptomic data on the expression of genes encoding OATP transporters and steroidogenic enzymes (like STS and SULTs) with proteomic data on the abundance of these proteins and metabolomic data on the concentrations of Estrone-3-sulfate and other steroid hormones. biorxiv.org This integrated approach can reveal how genetic and transcriptional regulation ultimately impacts the metabolic state and signaling pathways in cancer cells.

A systematic review of multi-omics approaches in thyroid eye disease highlighted the potential of combining different omics data to identify robust biomarkers. ijbs.com In one study mentioned, integrating metabolomics with other data improved the ability to discriminate between different patient groups, with estrone sulfate being one of the key metabolites. ijbs.com Similarly, in breast cancer research, joint pathway analysis of metabolomics and gene expression data following estrogen receptor knockdown revealed enrichment in key metabolic pathways, including those related to steroid metabolism. biorxiv.org

The integration of foodomics, which combines various omics technologies, is also being used to understand the complex interactions between dietary components, the gut microbiota, and host metabolism, which can influence steroid hormone levels. frontiersin.org These integrative strategies are essential for unraveling the complex regulatory networks in which Estrone-3-sulfate participates and for identifying potential points of therapeutic intervention.

Computational Modeling and Simulation

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in elucidating the structural and dynamic aspects of Estrone-3-sulfate's interaction with transport proteins. These simulations model the physical movements of atoms and molecules, offering a detailed view of the transport cycle.

Recent studies have successfully determined the cryogenic electron microscopy (cryo-EM) structures of the human organic anion transporting polypeptide OATP1B1 in complex with E1S. rcsb.orgebi.ac.uk In conjunction with these structural findings, MD simulations have helped to comprehensively explain the transport mechanism, revealing conformational changes that occur during the process. rcsb.orgpdbj.org These integrated approaches provide a structural basis for predicting drug-drug interactions involving the OATP1B1 transporter. rcsb.orgebi.ac.ukpdbj.org

Furthermore, MD simulations have been combined with homology modeling to generate extensive structural datasets for various OATP isoforms that transport E1S. researchgate.net This work helps in understanding the shared and unique features of these transporters, such as a conserved transmembrane helix arrangement that forms a druggable binding pocket. researchgate.net

An innovative simulation approach, termed 'kinetically excited targeted molecular dynamics', was developed to model the entire transport cycle of E1S by the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP). nih.gov This simulation successfully modeled the transitions between the inward- and outward-facing states of the transporter. The study revealed an additional pocket between two substrate-binding cavities and demonstrated that the presence of E1S in the first cavity is crucial for coupling the movements between the transporter's nucleotide-binding and transmembrane domains. nih.gov Other molecular modeling techniques, such as helical wheel analysis, have been used to predict the orientation of specific amino acid residues within the OATP1B1 transporter's translocation pathway, clarifying their role in E1S transport. nih.gov

Mathematical Modeling of Biological Processes

Mathematical modeling is essential for quantifying the kinetics of Estrone-3-sulfate's transport and distribution. These models often describe the rates of transport and the affinity of the transporter for the substrate, providing key quantitative parameters.

Transport Kinetics A significant finding from kinetic studies is that the transport of E1S by several key transporters does not follow simple Michaelis-Menten kinetics. Instead, it often exhibits a biphasic pattern, which is characteristic of a transport model involving multiple substrate binding sites on a single transporter. nih.govoup.com This suggests the presence of both high-affinity, low-capacity and low-affinity, high-capacity transport components. nih.gov

For instance, the transport of E1S by OATP1B1 has been shown to be biphasic. nih.govoup.com Similarly, the transport by the BCRP transporter also shows biphasic or allosteric kinetics. xenotech.com Mathematical modeling of these processes involves fitting experimental data to more complex equations, such as a two-site binding model or the Hill equation, to determine the kinetic parameters for each component. nih.govxenotech.com

Kinetic parameters have been determined for E1S transport across various transporters and cell types. These parameters are crucial for building predictive models of E1S disposition.

Kinetic Parameters for Estrone-3-sulfate Transport by OATP1B1
Kinetic ComponentParameterValueSource
High-AffinityKm0.22 µM nih.gov
High-AffinityVmax25.0 pmol/mg protein/min nih.gov
Low-AffinityKm312 µM nih.gov
Low-AffinityVmax298 pmol/mg protein/min nih.gov
Kinetic Parameters for Estrone-3-sulfate Uptake in Breast Cancer Cells
Cell LineParameterValueSource
MCF-7 (Hormone-Dependent)Km6.5 ± 1.8 µM nih.gov
MDA-MB-231 (Hormone-Independent)Km46.9 ± 1.7 µM nih.gov

Distribution Modeling Pharmacokinetic studies in animal models provide data for modeling the distribution and elimination of E1S in a whole-organism context. In non-tumour bearing mice, E1S was found to exhibit a biphasic pharmacokinetic profile, characterized by a short distribution half-life and a long elimination half-life. nih.gov

Pharmacokinetic Parameters of [³H]-Estrone-3-sulfate in Mice
ParameterValueSource
Distribution Half-Life (t₁/₂α)0.04 ± 0.01 h nih.gov
Elimination Half-Life (t₁/₂β)17.0 ± 3.0 h nih.gov
Area Under the Curve (AUC)222.8 ± 49.4 %I.D./mL*h nih.gov
Clearance (CL)0.5 ± 0.1 mL/h nih.gov
Volume of Distribution (Vss)10.6 ± 1.5 mL nih.gov

Furthermore, in silico simulations using mechanistic modeling tools have been developed to interpret complex in vitro data. veritastk.co.jp For example, a tool named OptiSimTM, which uses novel mathematical descriptors for active transport, was employed to understand how genetic variations in transporters like BCRP affect the vectorial transport of substrates such as E1S in a multi-transporter environment. veritastk.co.jp These simulations confirmed that such models are useful for interpreting in vitro results and potentially predicting in vivo outcomes. veritastk.co.jp

Future Research Directions

Elucidation of Novel Mechanistic Pathways

Future research should prioritize the exploration of signaling pathways beyond the classical genomic actions of estrogens derived from estrone-3-sulfate. While the "sulfatase pathway," which involves the conversion of estrone-3-sulfate to estrone (B1671321) and subsequently to the highly potent 17β-estradiol, is a cornerstone of its action, other potential mechanisms warrant investigation. nih.govresearchgate.net

One promising avenue is the investigation of non-genomic signaling cascades. The G protein-coupled estrogen receptor (GPER) has been identified as a mediator of rapid, non-genomic estrogenic effects. frontiersin.orggenome.jp Future studies should aim to determine if estrone-3-sulfate can directly interact with GPER or other membrane-bound receptors to trigger intracellular signaling cascades, such as those involving Ca2+, cAMP, and protein kinases. genome.jp Such interactions could have significant implications for understanding the rapid physiological responses to fluctuating hormone levels.

Furthermore, transcriptomic analyses have revealed that estrone-3-sulfate can influence the expression of genes involved in sexual differentiation in certain species, suggesting direct or indirect effects on gene regulation that are not solely dependent on its conversion to estradiol (B170435). nsf.gov Exploring these gene regulatory networks in greater detail could uncover novel functions of estrone-3-sulfate in developmental biology and beyond. Recent studies using comprehensive transcriptome analyses have also started to uncover differences in the expression of genes related to estrogen biosynthesis, metabolism, and transport in the context of disease, highlighting the need to understand the specific role of estrone-3-sulfate in these processes. nih.gov

Development of Specific Modulators for Biosynthesis, Metabolism, or Transport

A critical area for future research is the development of highly specific modulators that can target the key proteins involved in the lifecycle of estrone-3-sulfate. This includes its biosynthesis, metabolism, and transport into target cells.

Biosynthesis and Metabolism: The enzyme steroid sulfatase (STS) is a key player, hydrolyzing estrone-3-sulfate to release estrone. nih.govoup.com The development of potent and specific STS inhibitors is an active area of research. nih.govmedchemexpress.comnih.gov Compounds like estrone-3-O-sulfamate (EMATE) have shown potent inhibitory activity. medchemexpress.comgoogle.com Future efforts should focus on creating inhibitors with improved specificity and safety profiles, including non-steroidal options, to allow for precise manipulation of local estrogen levels in research and potentially therapeutic settings. nih.govnih.gov Conversely, estrogen sulfotransferases (SULTs), such as SULT1E1, are responsible for the sulfation of estrone, effectively inactivating it. nih.govresearchgate.net Developing specific modulators for these enzymes would provide another layer of control over the availability of active estrogens.

Transport: The uptake of estrone-3-sulfate into cells is not a passive process but is mediated by specific transporters, primarily from the Organic Anion Transporting Polypeptide (OATP) family. researchgate.netoup.com Research has shown that various OATP isoforms are involved in this transport. oup.com The development of specific inhibitors for these transporters, such as bromosulfophthalein which has been shown to inhibit estrone-3-sulfate uptake, could be instrumental in dissecting the tissue-specific roles of this compound. nih.gov Future work should aim to identify and characterize the full repertoire of transporters involved and develop a panel of specific modulators for each.

A summary of key proteins involved in estrone-3-sulfate dynamics and potential modulators is presented in Table 1.

Table 1: Key Proteins in Estrone-3-Sulfate Dynamics and Potential Modulators

Protein Function Potential Modulators Reference
Steroid Sulfatase (STS) Converts estrone-3-sulfate to estrone Estrone-3-O-sulfamate (EMATE), Non-steroidal inhibitors nih.govoup.commedchemexpress.comnih.govgoogle.com
Estrogen Sulfotransferase (e.g., SULT1E1) Converts estrone to estrone-3-sulfate Specific activators/inhibitors (to be developed) nih.govresearchgate.net

Integration of Advanced Technologies for Comprehensive Understanding

To gain a more holistic view of estrone-3-sulfate's role in physiology and pathology, it is crucial to integrate advanced technologies into future research.

Analytical Techniques: While traditional immunoassays have been used, they often lack specificity. uliege.be The development and application of advanced analytical methods like liquid chromatography-mass spectrometry (LC-MS) are essential for the accurate and simultaneous quantification of estrone-3-sulfate and its related metabolites in biological samples. uliege.benih.gov This will provide more reliable data for understanding its pharmacokinetics and metabolic pathways.

Omics Approaches:

Transcriptomics: Comprehensive analysis of gene expression changes in response to estrone-3-sulfate can identify novel target genes and pathways. nih.govscienceopen.com This can be particularly insightful in understanding its role in different tissues and disease states.

Proteomics: Analyzing the proteome can reveal changes in protein expression and post-translational modifications induced by estrone-3-sulfate, providing a deeper understanding of its downstream effects on cellular function. nih.gov

Metabolomics: Untargeted metabolomics can uncover novel metabolic pathways influenced by estrone-3-sulfate and identify new biomarkers associated with its activity. frontiersin.orgnih.gov

Advanced Imaging: The development of novel imaging agents, such as fluorescently-labeled estrone-3-sulfate analogues or radiolabeled tracers for Positron Emission Tomography (PET), will enable the visualization of its distribution and uptake in real-time within living organisms. acs.orgajronline.orgresearchgate.net This will provide invaluable spatial and temporal information about its dynamics in both healthy and diseased tissues.

The application of these technologies is summarized in Table 2.

Table 2: Application of Advanced Technologies in Estrone-3-Sulfate Research

Technology Application Potential Insights Reference
Liquid Chromatography-Mass Spectrometry (LC-MS) Accurate quantification of estrone-3-sulfate and metabolites Reliable pharmacokinetic and metabolic data uliege.benih.gov
Transcriptomics (e.g., RNA-Seq) Analysis of gene expression changes Identification of novel target genes and regulatory networks nih.govscienceopen.com
Proteomics Analysis of protein expression and modifications Understanding downstream cellular effects nih.gov
Metabolomics Profiling of metabolic changes Discovery of new metabolic pathways and biomarkers frontiersin.orgnih.gov

Exploration of Inter-species Differences in Estrone-3-sulfate Sodium Dynamics

Significant inter-species differences in the metabolism and transport of steroids have been reported, which can have profound implications for the translation of preclinical research findings to humans. nih.gov Future research must systematically investigate these differences in relation to estrone-3-sulfate.

Comparative studies in various animal models are needed to map the variations in the expression and activity of key enzymes like STS and SULTs, as well as OATP transporters. For instance, studies have already highlighted differences in estrone-3-sulfate metabolism between maternal and fetal guinea pig livers and varying concentrations during pregnancy in mares and American bison. nih.govresearchgate.net Understanding these differences is crucial for selecting appropriate animal models for studying human diseases and for accurately predicting the effects of modulators of estrone-3-sulfate pathways in humans.

Table 3 provides a brief overview of observed inter-species variations.

Table 3: Examples of Inter-species Differences in Estrone-3-Sulfate Dynamics

Species Observation Reference
Guinea Pig More significant conversion of estrone-3-sulfate to estradiol-3-sulfate (B1217152) in fetal liver compared to maternal liver. nih.gov
Horse (Mare) High concentrations of estrone-3-sulfate during pregnancy, with variations in levels compared to other estrogens. researchgate.net
American Bison Fluctuating levels of estrone-3-sulfate during pregnancy, highlighting species-specific endocrine profiles. uliege.be

A deeper understanding of these inter-species variations will be critical for the successful clinical translation of any therapeutic strategies targeting estrone-3-sulfate pathways.

Q & A

Q. What methodological approaches are recommended for quantifying Estrone-3-sulfate in biological matrices?

Competitive ELISA is a primary method for E1S quantification in serum, plasma, urine, and fecal samples. The assay uses a standard curve derived from an E1S reference standard, with absorbance inversely proportional to E1S concentration. Validation should include matrix-specific spike-and-recovery tests to account for interference . For higher sensitivity, combine enzymatic hydrolysis (e.g., arylsulfatase treatment) with LC-MS/MS to measure liberated estrone, ensuring hydrolysis efficiency is validated via control experiments .

Q. How should researchers prepare and validate standard curves for E1S assays?

Serial dilutions of E1S sodium salt (e.g., Sigma E-0251) in assay buffer are recommended. Include a minimum of six data points spanning the expected physiological range (e.g., 0.1–100 ng/mL). Validate linearity using R² > 0.98 and parallelism tests comparing diluted samples to the standard curve. Inter- and intra-assay variability should be <15% .

Q. What are critical considerations for handling E1S in environmental stability studies?

E1S is stable in aqueous matrices but hydrolyzes to bioactive estrone under enzymatic conditions (e.g., arylsulfatase activity in sewage). To assess environmental release risk, incubate E1S with microbial communities or purified enzymes at pH 5–7 and 25–37°C, measuring estrone generation via LC-MS/MS. Include controls with enzyme inhibitors (e.g., phosphate for arylsulfatase) .

Advanced Research Questions

Q. How can enzymatic hydrolysis of E1S be optimized to study estrogenic activity in wastewater?

Use arylsulfatase-rich microbial consortia or recombinant sulfotransferase 1E isozymes. Kinetic parameters (e.g., Vmax, Km) should be determined via Michaelis-Menten plots, with substrate concentrations spanning 1–100 µM. Monitor hydrolysis via sulfate ion release (e.g., barium chloride precipitation) and confirm estrone liberation using estrogen receptor (ER)-based bioassays .

Q. What experimental designs address contradictory data in OATP-mediated E1S transport studies?

Discrepancies in Km values (e.g., 5 µM for OATP1A2 vs. 33 µM for OATP1B4) may arise from differences in expression systems or incubation times. Standardize protocols: use transporter-transfected cell lines (e.g., HEK293), short incubation periods (1–4 minutes), and subtract background uptake from vector-only controls. Perform kinetic studies in triplicate with independent replicates .

Q. How should researchers resolve conflicting findings on E1S’s role as an endogenous transporter substrate?

Conduct inhibition assays with known OATP inhibitors (e.g., Ko143 for BCRP) and compare E1S uptake in wild-type vs. transporter-knockout models. Use radiolabeled [³H]-E1S to quantify cellular accumulation and efflux ratios. Cross-validate with siRNA silencing or CRISPR-Cas9 knockout to confirm transporter specificity .

Q. What statistical frameworks are suitable for meta-analyses of E1S’s environmental persistence?

Apply random-effects models to account for heterogeneity across studies. Stratify by sample type (e.g., sewage vs. surface water) and covariates (pH, temperature). Use dose-response meta-analysis if hydrolysis rates are reported as functions of enzyme activity. Assess publication bias via funnel plots and Egger’s regression .

Methodological Notes

  • Data Contradiction Analysis : When reconciling conflicting kinetic data, evaluate assay conditions (e.g., buffer composition, incubation time) and normalize results to protein content via Bradford assay .
  • Systematic Review Design : Collaborate with information specialists to search EMBASE, PubMed, and Web of Science using terms like "estrone-3-sulfate AND (transport OR hydrolysis)". Screen studies for matrix-specific recovery rates and detection limits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.